Emlenoflast
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-(1-propan-2-ylpyrazol-3-yl)sulfonylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-12(2)23-10-9-17(21-23)27(25,26)22-19(24)20-18-15-7-3-5-13(15)11-14-6-4-8-16(14)18/h9-12H,3-8H2,1-2H3,(H2,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOUOUSKXWSTAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)S(=O)(=O)NC(=O)NC2=C3CCCC3=CC4=C2CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1995067-59-8 | |
| Record name | Inzomelid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1995067598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EMLENOFLAST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SC4RYG0M76 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Emlenoflast: An In-Depth Technical Guide on its Mechanism of Action in Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Emlenoflast (also known as MCC7840 and Inzomelid) is a potent, brain-penetrant small molecule inhibitor of the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome. In the context of neuroinflammation, which plays a pivotal role in the pathogenesis of various neurodegenerative diseases, this compound offers a targeted therapeutic approach. By directly inhibiting the NLRP3 inflammasome, this compound effectively curtails the production of potent pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18), thereby mitigating the downstream inflammatory cascade that contributes to neuronal damage and disease progression. Preclinical studies have demonstrated its efficacy in animal models of neurodegenerative conditions like Parkinson's disease, showcasing its potential as a disease-modifying therapy. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by available quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes involved.
Core Mechanism of Action: NLRP3 Inflammasome Inhibition
Neuroinflammation is a key driver in the pathology of several neurodegenerative diseases.[1] A central player in this process is the NLRP3 inflammasome, a multi-protein complex within immune cells of the central nervous system (CNS), such as microglia.[2] The activation of the NLRP3 inflammasome is a critical step in the inflammatory response, leading to the maturation and release of highly pro-inflammatory cytokines.[3]
This compound exerts its anti-neuroinflammatory effects by directly targeting and inhibiting the NLRP3 inflammasome.[4] This inhibition prevents the downstream cascade of inflammatory events that contribute to neuronal damage.
The NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs). This leads to the upregulation of NLRP3 and pro-IL-1β gene expression through the activation of the NF-κB signaling pathway.
-
Activation (Signal 2): A variety of stimuli, including extracellular ATP, crystalline substances, and mitochondrial dysfunction, can trigger the assembly of the NLRP3 inflammasome complex. This complex consists of the NLRP3 protein, the apoptosis-associated speck-like protein containing a CARD (ASC), and pro-caspase-1.[2]
Once assembled, pro-caspase-1 undergoes auto-cleavage to become active caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell, propagating the inflammatory response.[3]
This compound's Point of Intervention
This compound is a direct inhibitor of the NLRP3 protein itself.[4] While the precise binding site of this compound on the NLRP3 protein has not been definitively reported in publicly available literature, it is understood to target the central NACHT domain.[3][5] The NACHT domain possesses essential ATPase activity, which is critical for the oligomerization of NLRP3 and the subsequent assembly of the inflammasome complex.[6][7] By binding to this domain, this compound is believed to lock NLRP3 in an inactive conformation, preventing its self-association and the recruitment of ASC and pro-caspase-1. This action effectively halts the formation of a functional inflammasome complex.
Quantitative Data on this compound's Activity
The potency of this compound has been demonstrated in preclinical studies. In cultured mouse neonatal microglia, this compound inhibited ATP-induced IL-1β release with a half-maximal inhibitory concentration (IC50) of 60 nM.[8] This highlights its significant potency in a key cell type involved in neuroinflammation.
| Parameter | Value | Cell Type | Assay Condition | Reference |
| IC50 for IL-1β Release | 60 nM | Cultured Mouse Neonatal Microglia | ATP-induced | [8] |
Further preclinical investigations in mouse models of Parkinson's disease have provided in vivo evidence of this compound's efficacy. Chronic oral administration of this compound protected against neuroinflammation, motor deficits, and dopamine loss.[2]
Experimental Protocols
Detailed, step-by-step experimental protocols from studies that have specifically utilized this compound are not always publicly available. However, based on established methodologies for studying NLRP3 inflammasome inhibitors and neuroinflammation, the following representative protocols are provided.
In Vitro Assessment of NLRP3 Inflammasome Inhibition
Objective: To determine the in vitro potency of this compound in inhibiting NLRP3 inflammasome activation in microglia.
Cell Line: Primary mouse microglia or human THP-1 monocytic cells (differentiated into macrophage-like cells with PMA).[8][9]
Methodology:
-
Cell Culture: Culture primary microglia or differentiated THP-1 cells in appropriate media and conditions.
-
Priming (Signal 1): Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 3-4 hours) to induce the expression of pro-IL-1β and NLRP3.[8][9]
-
Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of this compound for a specified period (e.g., 30-60 minutes).
-
Activation (Signal 2): Stimulate the cells with an NLRP3 activator, such as ATP (e.g., 5 mM for 1 hour) or nigericin (e.g., 10 µM for 1 hour), to induce inflammasome assembly and activation.[8]
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the concentration of secreted IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.[10]
-
Data Analysis: Calculate the IC50 value of this compound by plotting the percentage of IL-1β inhibition against the log concentration of the compound.
Preclinical In Vivo Model of Neuroinflammation
Objective: To evaluate the efficacy of this compound in a mouse model of neuroinflammation.
Animal Model: C57BL/6J mice are commonly used for LPS-induced neuroinflammation models.[11]
Methodology:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week before the experiment.
-
Drug Administration: Administer this compound or vehicle control to the mice via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule.
-
Induction of Neuroinflammation: Induce neuroinflammation by a single intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg).[11]
-
Tissue Collection: At a specified time point after LPS injection (e.g., 24 hours), euthanize the mice and collect brain tissue and blood.
-
Biomarker Analysis:
-
Cytokine Levels: Homogenize brain tissue and measure the levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) using ELISA or multiplex assays.
-
Microglial Activation: Perform immunohistochemistry on brain sections using markers for activated microglia (e.g., Iba1).
-
Gene Expression: Analyze the mRNA expression of inflammatory genes in brain tissue using quantitative real-time PCR (qRT-PCR).
-
-
Behavioral Tests: Conduct behavioral tests to assess motor and cognitive function, depending on the specific neurodegenerative disease model.
Visualization of Key Relationships
This compound's Therapeutic Logic
The therapeutic rationale for using this compound in neurodegenerative diseases is based on its ability to interrupt the cycle of neuroinflammation and neuronal damage.
Conclusion
This compound is a promising therapeutic agent for neurodegenerative diseases, acting through the direct and potent inhibition of the NLRP3 inflammasome. Its ability to penetrate the blood-brain barrier and suppress the production of key pro-inflammatory cytokines in the CNS provides a strong rationale for its continued development. Further research, including detailed characterization of its binding site and additional clinical trials, will be crucial in fully elucidating its therapeutic potential and establishing its role in the management of neuroinflammatory conditions.
References
- 1. Physiologically Based Pharmacokinetic Modelling of Drug Penetration Across the Blood–Brain Barrier—Towards a Mechanistic IVIVE-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the inflammasome in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Microglia Responses to Pro-inflammatory Stimuli (LPS, IFNγ+TNFα) and Reprogramming by Resolving Cytokines (IL-4, IL-10) [frontiersin.org]
- 5. chemmethod.com [chemmethod.com]
- 6. Discovery and characterization of small-molecule inhibitors of NLRP3 and NLRC4 inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATP-binding and hydrolysis of human NLRP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a characterised tool kit for the interrogation of NLRP3 inflammasome-dependent responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bit.bio [bit.bio]
- 10. Human IL-1 beta/IL-1F2 ELISA Kit - Quantikine DLB50: R&D Systems [rndsystems.com]
- 11. protocols.io [protocols.io]
Emlenoflast: A Technical Guide to its Therapeutic Potential as a Selective NLRP3 Inflammasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emlenoflast (also known as Inzomelid, MCC-7840, and IZD-174) is a potent, selective, and orally bioavailable small molecule inhibitor of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome.[1][2] As a central driver of inflammation in a wide range of sterile inflammatory diseases, the NLRP3 inflammasome represents a key therapeutic target. This compound has demonstrated significant therapeutic potential in preclinical models of neurodegenerative and autoinflammatory diseases by effectively suppressing the production of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[3][4] This technical guide provides an in-depth overview of the mechanism of action, preclinical and clinical data, and experimental methodologies related to this compound, offering a valuable resource for researchers and drug development professionals.
Introduction
The innate immune system utilizes pattern recognition receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), initiating an inflammatory response.[5] The NLRP3 inflammasome is a cytosolic multi-protein complex that plays a critical role in this process.[6] Upon activation by a diverse range of stimuli, NLRP3 oligomerizes and recruits the adaptor protein ASC and pro-caspase-1, leading to the autocatalytic activation of caspase-1.[7] Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are potent mediators of inflammation.[8] Dysregulated NLRP3 inflammasome activity is implicated in the pathogenesis of numerous inflammatory disorders, including neurodegenerative diseases like Parkinson's and Alzheimer's, cryopyrin-associated periodic syndromes (CAPS), and cardiovascular diseases.[4][9]
This compound, a sulfonylurea-containing compound, has emerged as a promising therapeutic candidate due to its high potency and selectivity for the NLRP3 inflammasome.[8] Its ability to cross the blood-brain barrier further enhances its potential for treating neuroinflammatory conditions.[1]
Mechanism of Action
This compound exerts its therapeutic effect by directly inhibiting the NLRP3 inflammasome. It is a potent and selective inhibitor, with a reported IC50 of less than 100 nM for NLRP3.[8] The precise binding mechanism has not been fully elucidated, but it is known to prevent the activation of the NLRP3 inflammasome complex.[1] This inhibition blocks the subsequent activation of caspase-1 and the release of mature IL-1β and IL-18, thereby dampening the inflammatory cascade.
Signaling Pathway
The activation of the NLRP3 inflammasome is a two-step process: priming (Signal 1) and activation (Signal 2).
-
Priming (Signal 1): This step is initiated by the recognition of PAMPs or DAMPs by PRRs such as Toll-like receptors (TLRs). This leads to the activation of the NF-κB signaling pathway, resulting in the increased transcription of NLRP3 and pro-IL-1β.[8][10]
-
Activation (Signal 2): A second stimulus, such as ATP, nigericin, or crystalline substances, triggers the assembly of the NLRP3 inflammasome complex. NLRP3, the adaptor protein ASC, and pro-caspase-1 come together, leading to the auto-activation of caspase-1.[5][11]
This compound acts at the activation step, preventing the assembly and function of the inflammasome complex.
Caption: The NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.
Quantitative Data
The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Potency
| Parameter | Value | Cell/System | Reference |
| IC50 (NLRP3 Inhibition) | <100 nM | Not specified | [8] |
| IC50 (IL-1β Release) | 15 nM | Human whole blood | [12] |
Table 2: Preclinical Pharmacokinetics in Mice
| Parameter | Value | Route of Administration | Reference |
| Half-life (t1/2) | 3.39 h | Intravenous (4 mg/kg) | [8] |
| AUC0-last | 107097 ng·h/mL | Intravenous (4 mg/kg) | [8] |
| Clearance (CL) | 0.621 mL/min/kg | Intravenous (4 mg/kg) | [8] |
| Oral Bioavailability (F) | 67.2% | Oral (20 mg/kg) | [8] |
| Cmax | 60467 ng/mL | Oral (20 mg/kg) | [8] |
| Half-life (t1/2) | 5.02 h | Oral (20 mg/kg) | [8] |
Table 3: Clinical Trial Information
| Trial Identifier | Phase | Condition | Status | Key Findings | Reference |
| NCT04015076 | Phase 1 | Cryopyrin-Associated Periodic Syndromes (CAPS) | Completed | Safe and well-tolerated. A patient with a CAPS-related flare showed rapid clinical improvement within hours and remission within days. | [10][13] |
| NCT04338997 | Phase 1 | Parkinson's Disease | Withdrawn | Strategic decision by the developer. | [14] |
Experimental Protocols
Detailed methodologies for key preclinical experiments are outlined below.
Parkinson's Disease Models
4.1.1. 6-Hydroxydopamine (6-OHDA) Induced Model of Parkinson's Disease
This model involves the unilateral injection of the neurotoxin 6-OHDA into the striatum or substantia nigra of rodents, leading to the progressive loss of dopaminergic neurons, mimicking a key pathological feature of Parkinson's disease.[5][15]
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
6-OHDA Preparation: 6-OHDA hydrochloride is dissolved in 0.9% saline containing 0.02% ascorbic acid to prevent oxidation.
-
Surgical Procedure:
-
Animals are anesthetized with isoflurane.
-
The animal is placed in a stereotaxic frame.
-
A burr hole is drilled in the skull over the target injection site (e.g., striatum).
-
A Hamilton syringe is used to slowly infuse a specific dose of 6-OHDA (e.g., a total of 6 µg distributed over three sites in the rat striatum) into the target brain region.[11]
-
-
This compound (MCC-7840) Administration: this compound is typically administered orally (p.o.) or intraperitoneally (i.p.) at a specified dose (e.g., 20 mg/kg) daily, starting before or after the 6-OHDA lesioning.
-
Behavioral Assessment: Rotational behavior is assessed following an injection of apomorphine or amphetamine. The number of contralateral turns is counted over a set period.
-
Post-mortem Analysis:
-
Animals are euthanized, and brains are collected.
-
Immunohistochemical staining for tyrosine hydroxylase (TH) is performed on brain sections to quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.
-
Caption: Experimental workflow for the 6-OHDA model of Parkinson's disease.
4.1.2. Alpha-Synuclein Pre-formed Fibril (PFF) Model of Parkinson's Disease
This model involves the injection of pre-formed fibrils of alpha-synuclein into the brain, which seeds the aggregation of endogenous alpha-synuclein, leading to Lewy body-like pathology and neurodegeneration.[16][17]
-
Animals: C57BL/6 mice are commonly used.
-
Alpha-Synuclein PFF Preparation:
-
Recombinant monomeric alpha-synuclein is incubated with agitation to form fibrils.
-
The formation of fibrils is confirmed by techniques such as transmission electron microscopy.
-
Fibrils are sonicated to create smaller fragments for injection.[18]
-
-
Surgical Procedure: Similar to the 6-OHDA model, animals undergo stereotaxic surgery for the unilateral injection of alpha-synuclein PFFs into the striatum.
-
This compound (MCC-7840) Administration: Daily oral or intraperitoneal administration of this compound or vehicle.
-
Behavioral Assessment: Motor function can be assessed using tests such as the cylinder test or rotarod test.
-
Post-mortem Analysis:
-
Brains are collected at various time points post-injection.
-
Immunohistochemistry is performed to detect phosphorylated alpha-synuclein (pS129), a marker of pathological aggregation, and TH for dopaminergic neuron loss.
-
Experimental Autoimmune Encephalomyelitis (EAE) Model of Multiple Sclerosis
EAE is an animal model of multiple sclerosis induced by immunization with myelin-derived antigens, leading to an autoimmune inflammatory response in the central nervous system.[6][19]
-
Animals: Female C57BL/6 mice are commonly used.
-
Induction of EAE:
-
Mice are immunized subcutaneously with an emulsion of myelin oligodendrocyte glycoprotein 35-55 (MOG35-55) in Complete Freund's Adjuvant (CFA).
-
Pertussis toxin is administered intraperitoneally on the day of immunization and 48 hours later to enhance the immune response and blood-brain barrier permeability.[19]
-
-
This compound (MCC-7840) Administration: this compound or vehicle is administered daily, typically starting at the time of immunization or at the onset of clinical signs.
-
Clinical Scoring: Animals are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5, where 0 is no disease and 5 is moribund.
-
Histological Analysis:
-
At the end of the experiment, spinal cords are collected.
-
Sections are stained with Luxol Fast Blue to assess demyelination and Hematoxylin and Eosin to evaluate inflammatory cell infiltration.
-
Caption: Experimental workflow for the EAE model of multiple sclerosis.
Therapeutic Potential and Future Directions
This compound's ability to potently and selectively inhibit the NLRP3 inflammasome, coupled with its favorable pharmacokinetic profile, positions it as a strong candidate for the treatment of a wide array of inflammatory diseases.
-
Neurodegenerative Diseases: The role of neuroinflammation in the progression of Parkinson's and Alzheimer's diseases is well-established.[4] By crossing the blood-brain barrier and suppressing microglial activation and subsequent cytokine release, this compound holds promise as a disease-modifying therapy.
-
Autoinflammatory Disorders: In genetic disorders like CAPS, where NLRP3 is constitutively active, this compound offers a targeted therapeutic approach.[9] The rapid clinical improvement observed in a CAPS patient during a Phase 1 trial underscores this potential.[13]
-
Cardiovascular and Metabolic Diseases: The NLRP3 inflammasome is implicated in the inflammatory processes underlying atherosclerosis and type 2 diabetes.[6] Further investigation into the utility of this compound in these conditions is warranted.
While the initial clinical development of this compound for Parkinson's disease was halted for strategic reasons, its development for other indications, particularly rare autoinflammatory diseases, continues.[14] The robust preclinical data and positive early clinical signals suggest that this compound and other NLRP3 inhibitors could represent a significant advancement in the treatment of inflammation-driven diseases. Future research should focus on larger, well-controlled clinical trials to establish the efficacy and safety of this compound in various patient populations and to identify biomarkers that can predict treatment response.
References
- 1. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Inzomelid completes Phase I studies | Forbion [forbion.com]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. researchgate.net [researchgate.net]
- 6. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cryopyrin-Associated Periodic Syndrome: An Update on Diagnosis and Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 14. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 15. patientworthy.com [patientworthy.com]
- 16. Inzomelid, a selective, orall small molecule inhibitor of the NLRP3 inflammasome, has been tested in a phase I trial of CAPS (Cryopyrin-Associated Pe | RheumNow [rheumnow.com]
- 17. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 18. longitudecapital.com [longitudecapital.com]
- 19. The Clinical Course of Experimental Autoimmune Encephalomyelitis and Inflammation Is Controlled by the Expression of Cd40 within the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Emlenoflast (IZD174): A Technical Whitepaper on its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emlenoflast (formerly IZD174, also known as Inzomelid and MCC7840) is a potent, orally bioavailable, and central nervous system (CNS) penetrant small molecule inhibitor of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome. Developed by Inflazome and later acquired by Roche, this compound has shown promise in preclinical models of inflammatory diseases and has completed Phase 1 clinical trials, demonstrating a favorable safety and tolerability profile. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and available preclinical and clinical data for this compound, intended for researchers and professionals in the field of drug development.
Introduction
The NLRP3 inflammasome is a key component of the innate immune system, responsible for sensing a wide range of pathogen- and danger-associated molecular patterns (PAMPs and DAMPs). Upon activation, the NLRP3 inflammasome complex assembles, leading to the activation of caspase-1, which in turn cleaves the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, active forms. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases, as well as neurodegenerative conditions, making it an attractive therapeutic target.
This compound emerged from a drug discovery program aimed at identifying potent and selective inhibitors of the NLRP3 inflammasome with desirable pharmacokinetic properties, including oral bioavailability and the ability to cross the blood-brain barrier.
Discovery and Development
This compound was discovered and developed by Inflazome, a company founded by leading researchers in the field of inflammatory diseases.[1] The development program focused on a diarylsulfonylurea scaffold, with this compound being an analog of the well-characterized NLRP3 inhibitor, MCC950. After demonstrating promising preclinical activity, Inflazome advanced this compound into clinical development. In 2020, Roche acquired Inflazome, gaining the rights to its portfolio of NLRP3 inhibitors, including this compound.[1]
A Phase 1 clinical trial (NCT04015076) was completed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy volunteers and in patients with Cryopyrin-Associated Periodic Syndromes (CAPS), a group of rare autoinflammatory diseases driven by NLRP3 mutations.[2] While full results have not been publicly released, a press release from Inflazome indicated that the trial met its objectives, showing the drug to be safe and well-tolerated.[3] A planned Phase 1b trial in Parkinson's disease was withdrawn following the acquisition by Roche.[4]
Synthesis
While the specific, proprietary synthesis of this compound has not been disclosed, a general synthetic route for diarylsulfonylurea-based NLRP3 inhibitors can be outlined based on published literature for analogous compounds. The core structure is typically assembled through the reaction of a substituted aniline with a sulfonyl isocyanate or by a multi-step process involving the formation of a sulfonylurea linkage.
General Synthetic Scheme for Diarylsuflonylurea NLRP3 Inhibitors:
This scheme represents a plausible, though not definitive, route to this compound and related molecules. The specific choice of starting materials, catalysts, and reaction conditions would be optimized to achieve high yield and purity of the final product.
Mechanism of Action
This compound exerts its anti-inflammatory effects by directly inhibiting the NLRP3 inflammasome. This inhibition prevents the downstream activation of caspase-1 and the subsequent processing and release of the pro-inflammatory cytokines IL-1β and IL-18.
Preclinical Data
In Vitro Potency
This compound has been shown to be a potent inhibitor of the NLRP3 inflammasome in cellular assays.
| Parameter | Value | Assay System |
| IC50 | <100 nM | Inhibition of NLRP3 inflammasome activation |
| Table 1: In Vitro Potency of this compound. |
In Vivo Pharmacokinetics (Mouse Model)
Pharmacokinetic studies in mice have demonstrated that this compound possesses favorable drug-like properties, including good oral bioavailability and a reasonable half-life.
| Parameter | Value (4 mg/kg; i.v.) | Value (20 mg/kg; p.o.) |
| Half-life (t1/2) | 3.39 h | 5.02 h |
| AUC0-last | 107097 ng•h/mL | - |
| Clearance (CL) | 0.621 mL/min/kg | - |
| Cmax | - | 60467 ng/mL |
| Oral Bioavailability (F) | - | 67.2% |
| Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice. |
Clinical Data
This compound has completed a Phase 1 clinical trial (NCT04015076) in healthy volunteers and patients with CAPS.[2] The study was a randomized, double-blind, placebo-controlled, single and multiple ascending dose trial. While detailed quantitative data from this trial have not been made public, a press release from Inflazome reported that the study met its primary objectives of safety and tolerability.[3] The press release also mentioned that a patient with CAPS who was treated with this compound showed a rapid clinical improvement within hours of dosing and was in remission within days.[3]
Experimental Protocols
Detailed experimental protocols for the specific assays used in the development of this compound are proprietary. However, based on standard methodologies in the field, the following provides a general overview of the types of experiments likely conducted.
General Protocol for In Vitro NLRP3 Inflammasome Inhibition Assay
This assay is designed to measure the ability of a compound to inhibit the release of IL-1β from immune cells following NLRP3 inflammasome activation.
Conclusion
This compound (IZD174) is a promising, orally bioavailable, and CNS-penetrant NLRP3 inflammasome inhibitor with a demonstrated favorable preclinical and early clinical profile. Its potent inhibition of the NLRP3 pathway suggests therapeutic potential for a wide range of inflammatory and neurodegenerative diseases. While the full clinical trial data and specific details of its synthesis remain proprietary, the available information positions this compound as a significant development in the quest for effective NLRP3-targeted therapies. Further clinical investigation will be crucial to fully elucidate its therapeutic efficacy and safety in various patient populations.
References
- 1. Synthesis and evaluation of NLRP3-inhibitory sulfonylurea [11C]MCC950 in healthy animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comprehensive Toolkit for NLRP3 Inflammasome Drug Discovery [promega.com]
- 3. researchgate.net [researchgate.net]
- 4. Biological and therapeutic significance of targeting NLRP3 inflammasome in the brain and the current efforts to develop brain-penetrant inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of Emlenoflast (Inzomelid): A Technical Guide
Introduction
Emlenoflast, also known as Inzomelid, IZD174, and MCC7840, is a potent, selective, and orally bioavailable small-molecule inhibitor of the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome.[1][2][3] Developed as a brain-penetrant therapeutic, it is under investigation for its potential in treating a range of inflammatory diseases, particularly those with neurological involvement.[3][4][5] Activation of the NLRP3 inflammasome is a key driver of inflammation in numerous chronic diseases, making it a significant therapeutic target.[6][7] This document provides a detailed overview of the pharmacological properties of this compound, including its mechanism of action, pharmacodynamic and pharmacokinetic profiles, and available clinical data, tailored for researchers and drug development professionals.
Mechanism of Action
This compound exerts its anti-inflammatory effects by directly inhibiting the assembly and activation of the NLRP3 inflammasome.[1][8] The NLRP3 inflammasome is a multi-protein complex within the innate immune system that responds to a wide array of danger signals, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[9][10]
Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1.[11] This proximity induces the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1.[9][11] Active caspase-1 then proteolytically cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms, IL-1β and IL-18.[5][10] this compound, as a sulfonylurea-containing compound, is believed to directly bind to the NACHT domain of NLRP3, preventing the conformational changes necessary for its activation and the subsequent downstream inflammatory cascade.[1][11]
Pharmacological Data
This compound is a highly potent inhibitor of the NLRP3 inflammasome. In vitro studies have demonstrated its ability to block the release of IL-1β at nanomolar concentrations.
| Parameter | Value | Assay System | Reference |
| IC₅₀ | <100 nM | Inhibition of NLRP3 inflammasome activation | [1][2] |
Studies have shown that this compound effectively abolishes NLRP3 activation mediated by fibrillar synuclein, a key pathological protein in Parkinson's disease, at nanomolar doses. This highlights its potential for treating neurodegenerative conditions where neuroinflammation is a contributing factor.
This compound is characterized as an orally bioavailable and central nervous system (CNS) penetrant molecule.[3][4][5] Preclinical pharmacokinetic data has been established in mouse models.
| Parameter | Value | Dose & Route | Species | Reference |
| Cₘₐₓ | 60467 ng/mL | 20 mg/kg; p.o. | Mouse | [1] |
| t₁/₂ (Half-life) | 5.02 h | 20 mg/kg; p.o. | Mouse | [1] |
| t₁/₂ (Half-life) | 3.39 h | 4 mg/kg; i.v. | Mouse | [1] |
| AUC₀-last | 107097 ng•h/mL | 4 mg/kg; i.v. | Mouse | [1] |
| Clearance (CL) | 0.621 mL/min/kg | 4 mg/kg; i.v. | Mouse | [1] |
| Oral Bioavailability (F) | 67.2% | 20 mg/kg; p.o. | Mouse | [1] |
Clinical Development
This compound (Inzomelid) has completed Phase I clinical trials to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics (NCT04015076).[3][12]
-
Safety and Tolerability: The Phase I study in healthy volunteers demonstrated that this compound has an encouraging safety and tolerability profile.[5][12]
-
Pharmacokinetics: In the double-blind, randomized trial, drug exposures increased linearly with the administered dose.[12]
-
Target Engagement: The exposures correlated with markers of target engagement, confirming the drug's activity in humans.[12]
-
Preliminary Efficacy: In a Phase Ib component of the study involving a patient with Cryopyrin-Associated Periodic Syndromes (CAPS), a rare autoinflammatory disease driven by NLRP3 mutations, treatment with Inzomelid led to rapid clinical improvement within hours and remission within days.[5][12] This provided an early proof-of-concept for its therapeutic potential.
-
Orphan Drug Designation: this compound has received orphan drug designation for the treatment of CAPS.[13]
Following the acquisition of its developer, Inflazome, by Roche, further clinical development, including planned Phase II trials, is anticipated.[3][6]
Key Experimental Protocols
Detailed protocols from the specific clinical or preclinical studies are not publicly available. However, a standard experimental workflow for evaluating a novel NLRP3 inhibitor like this compound in vitro is described below.
1. Objective: To determine the potency (IC₅₀) of this compound in inhibiting NLRP3-dependent IL-1β secretion from macrophages.
2. Cell Model: Bone marrow-derived macrophages (BMDMs) from mice or human peripheral blood mononuclear cell (PBMC)-derived macrophages.
3. Materials:
- Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
- Lipopolysaccharide (LPS) from E. coli.
- Adenosine triphosphate (ATP).
- This compound (Inzomelid) stock solution in DMSO.
- Human or Murine IL-1β ELISA kit.
- Cell viability assay kit (e.g., MTT or LDH).
4. Methodology:
-
Cell Seeding: Plate macrophages in a 96-well plate at a density of ~1x10⁵ cells/well and allow them to adhere overnight.
-
Priming (Signal 1): Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Remove the LPS-containing medium. Add fresh medium containing serial dilutions of this compound (e.g., from 1 nM to 10 µM) or vehicle (DMSO) control. Incubate for 30-60 minutes.
-
Activation (Signal 2): Add an NLRP3 activator, such as ATP (e.g., 5 mM), to each well to trigger inflammasome assembly and activation. Incubate for 1-2 hours.
-
Sample Collection: Centrifuge the plate and collect the supernatant for cytokine analysis.
-
Cytokine Measurement: Quantify the concentration of secreted IL-1β in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
Toxicity Assessment: Assess the viability of the remaining cells using an MTT or LDH assay to ensure that the observed reduction in IL-1β is due to specific inhibition and not cellular toxicity.
-
Data Analysis: Plot the IL-1β concentration against the log concentration of this compound. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC₅₀ value.
This compound (Inzomelid) is a promising, brain-penetrant NLRP3 inflammasome inhibitor with a well-defined mechanism of action and favorable preclinical pharmacokinetics. Early-stage clinical trials have established its safety and provided preliminary evidence of efficacy in an NLRP3-driven disease. Its ability to cross the blood-brain barrier makes it a particularly attractive candidate for neuroinflammatory and neurodegenerative disorders, such as Parkinson's disease and Alzheimer's disease, where NLRP3 activation is implicated in disease progression. Further clinical investigation in these and other inflammatory conditions will be crucial to fully define its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (MCC7840, Inzomelid, IZD174) | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Inflazome Progresses Two Drugs Into Clinical Trials — Fountain Healthcare Partners [fh-partners.com]
- 5. Biological and therapeutic significance of targeting NLRP3 inflammasome in the brain and the current efforts to develop brain-penetrant inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. INFLAMMASOME INHIBITORS - 21st Century Miracle Drugs: Spotlight on Clinical NLRP3 Inflammasome Inhibitors [drug-dev.com]
- 7. Role of NLRP3 Inflammasome and Its Inhibitors as Emerging Therapeutic Drug Candidate for Alzheimer’s Disease: a Review of Mechanism of Activation, Regulation, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Profile of NT-0527, a brain penetrant NLRP3 Inflammasome inhibitor suitable as an in vivo tool compound for neuroinflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 11. A novel dual NLRP1 and NLRP3 inflammasome inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. | BioWorld [bioworld.com]
- 13. Inflazome secures orphan drug status for Inzomelid – The Irish Times [irishtimes.com]
An In-depth Technical Guide to the Structural Activity Relationship of Emlenoflast
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a detailed examination of the structural activity relationship (SAR) of Emlenoflast, a potent and selective inhibitor of the NLRP3 inflammasome. It covers its mechanism of action, the broader SAR of the sulfonylurea class of NLRP3 inhibitors, and detailed experimental protocols for characterization.
Introduction: this compound and the NLRP3 Inflammasome
This compound, also known as Inzomelid or MCC7840, is an orally bioavailable, brain-penetrant small molecule inhibitor of the NOD-like Receptor Family Pyrin Domain Containing 3 (NLRP3) inflammasome.[1] The NLRP3 inflammasome is a critical component of the innate immune system, acting as a sensor for a wide array of pathogenic and endogenous danger signals.[2][3] Its hyperactivation is implicated in a multitude of inflammatory diseases, including neurodegenerative conditions like Parkinson's and Alzheimer's disease, cryopyrin-associated periodic syndromes (CAPS), and metabolic disorders.[4][5]
This compound belongs to the diaryl sulfonylurea class of compounds, which includes the well-characterized research tool MCC950.[6][7] By directly targeting the NLRP3 protein, this compound prevents the formation of the active inflammasome complex, thereby blocking the maturation and release of potent pro-inflammatory cytokines, specifically interleukin-1β (IL-1β) and interleukin-18 (IL-18).[2][8] This targeted approach offers a promising therapeutic strategy to quell inflammation at its source.
Mechanism of Action and Signaling Pathway
The activation of the NLRP3 inflammasome is a tightly regulated two-step process. This compound exerts its inhibitory effect during the second activation step.
-
Signal 1 (Priming): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), binding to pattern recognition receptors like Toll-like receptor 4 (TLR4). This engagement activates the NF-κB signaling pathway, leading to the transcriptional upregulation of key inflammasome components, including NLRP3 and pro-IL-1β.[8][9]
-
Signal 2 (Activation): A diverse range of secondary stimuli, including ATP, pore-forming toxins (e.g., nigericin), crystalline substances, and mitochondrial dysfunction, can trigger this step.[5] These triggers lead to a common downstream cellular event, such as potassium (K+) efflux.[8][10] This change facilitates a conformational shift in the NLRP3 protein, enabling its oligomerization. The oligomerized NLRP3 recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1, forming the complete inflammasome complex.[11]
-
Inhibition by this compound: this compound and related sulfonylureas directly bind to the NACHT domain of the NLRP3 protein.[2][12] This binding is thought to lock NLRP3 in an inactive conformation, preventing ATP hydrolysis and subsequent oligomerization, thus aborting the assembly of the inflammasome.[2][7]
-
Downstream Effects: Without the inflammasome platform, pro-caspase-1 cannot undergo auto-cleavage to its active form. Consequently, the processing of pro-IL-1β and pro-IL-18 is halted, and the cleavage of Gasdermin D, which leads to an inflammatory form of cell death called pyroptosis, is prevented.[3]
Structural Activity Relationship (SAR)
While specific SAR data for a wide range of this compound analogs are proprietary and not extensively published, a clear relationship can be established by analyzing the broader class of diaryl sulfonylurea NLRP3 inhibitors, including the prototypical molecule MCC950 and the clinical candidate Selnoflast.
The general scaffold consists of three key components:
-
Aromatic/Alicyclic Group (R1): A bulky, hydrophobic group.
-
Sulfonylurea Linker: The central -SO₂-NH-CO-NH- core.
-
Heterocyclic Group (R2): A second aromatic or heterocyclic system.
Based on available literature, the hexahydro-s-indacene moiety (R1) is a highly conserved feature among the most potent compounds in this class and is considered essential for high-affinity binding and inhibitory activity.[7][13] Variations primarily occur at the R2 position, which significantly influences the compound's potency, selectivity, and pharmacokinetic properties, such as brain penetrance.
| Moiety | This compound | MCC950 | Selnoflast | SAR Implication |
| R1 Group | 1,2,3,5,6,7-hexahydro-s-indacene | 1,2,3,5,6,7-hexahydro-s-indacene | 1,2,3,5,6,7-hexahydro-s-indacene | This bulky, hydrophobic group is critical for potent NLRP3 inhibition and appears to anchor the molecule in its binding site.[7][13] |
| Linker | Sulfonylurea | Sulfonylurea | Sulfonylurea | The central scaffold responsible for the overall structure and interaction with the NACHT domain. |
| R2 Group | 1-isopropyl-1H-pyrazole | 2,4,5-trimethyl-3-furyl | 1-ethyl-4-piperidyl | This variable region modulates potency and pharmacokinetic properties. The pyrazole in this compound likely contributes to its brain penetrance. |
Further studies on different sulfonamide-based scaffolds have reinforced that the sulfonamide group and an adjacent aromatic moiety are important for maintaining selectivity for the NLRP3 inflammasome over other types.[14]
Quantitative Activity Data
Publicly available quantitative data is limited. However, the high potency of this chemical class is well-established.
| Compound | Target Organism/Cell Line | Assay Type | Potency (IC₅₀) | Reference(s) |
| This compound | Not specified | NLRP3 Inhibition | <100 nM | [6][15] |
| MCC950 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | IL-1β Release (LPS+Nig) | 7.5 nM | [16] |
| MCC950 | Human Monocyte-Derived Macrophages (HMDMs) | IL-1β Release (LPS+Nig) | 8.1 nM | [16] |
Experimental Protocols and Workflows
The characterization of NLRP3 inhibitors like this compound follows a standardized workflow, progressing from initial cell-based functional screens to direct biophysical binding assays.
Protocol: Cell-Based Functional Assay for IL-1β Inhibition
This assay is the cornerstone for determining the functional potency (IC₅₀) of NLRP3 inhibitors. It utilizes immune cells, such as immortalized bone marrow-derived macrophages (iBMDMs) or human THP-1 monocytes differentiated into macrophage-like cells.[17]
Objective: To quantify the dose-dependent inhibition of NLRP3-mediated IL-1β release by this compound.
Methodology:
-
Cell Seeding: Plate iBMDMs or differentiated THP-1 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.[17]
-
Priming (Signal 1): Replace the medium with fresh medium containing 1 µg/mL of Lipopolysaccharide (LPS). Incubate for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.[9][17]
-
Inhibitor Treatment: Remove the LPS-containing medium. Add fresh medium containing serial dilutions of this compound (e.g., from 1 µM down to 1 pM) or vehicle control (DMSO). Incubate for 1 hour.
-
Activation (Signal 2): Add an NLRP3 activator, such as 10 µM Nigericin or 5 mM ATP, to each well. Incubate for 1-2 hours.[17]
-
Supernatant Collection: Centrifuge the plate to pellet any detached cells. Carefully collect the cell culture supernatant.
-
Quantification: Measure the concentration of mature IL-1β in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[18]
-
Data Analysis: Plot the IL-1β concentration against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the half-maximal inhibitory concentration (IC₅₀).
Protocol: Biophysical Binding Assay (Surface Plasmon Resonance)
This method is used to confirm direct binding of the inhibitor to the target protein and to determine the binding affinity (Kᴅ) and kinetics (kₐ, kₐ).
Objective: To measure the direct binding interaction between this compound and recombinant human NLRP3 protein.
Methodology:
-
Chip Preparation: Use a streptavidin-coated sensor chip. Immobilize biotinylated recombinant human NLRP3-NACHT domain onto the chip surface.[19]
-
Analyte Preparation: Prepare a series of precise dilutions of this compound in a suitable running buffer (e.g., HBS-EP+ containing a small percentage of DMSO).
-
Binding Measurement:
-
Inject the this compound solutions sequentially over the chip surface, from the lowest concentration to the highest. Each injection cycle consists of an association phase (analyte flows over the ligand) and a dissociation phase (buffer flows over the ligand).
-
A reference flow cell (without immobilized protein or with a control protein) should be used for background subtraction.
-
The binding is measured in real-time as a change in Response Units (RU).
-
-
Data Analysis:
-
The resulting sensorgrams (RU vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kₐ) and the dissociation rate constant (kₐ).
-
The equilibrium dissociation constant (Kᴅ) is calculated as the ratio kₐ / kₐ. A lower Kᴅ value indicates a higher binding affinity.
-
Conclusion
This compound is a high-potency, brain-penetrant inhibitor of the NLRP3 inflammasome, representing a significant advancement in the diaryl sulfonylurea class of anti-inflammatory compounds. Its structural activity relationship, inferred from its analogs MCC950 and Selnoflast, underscores the critical role of the hexahydro-s-indacene moiety for potent inhibition and the variability of the opposing heterocyclic group for modulating pharmacokinetic properties. The mechanism of action is well-defined, involving direct binding to the NLRP3 NACHT domain to prevent inflammasome assembly. The characterization of this compound and future analogs relies on a robust set of experimental protocols, from cell-based functional assays measuring cytokine release to biophysical assays confirming direct target engagement. This comprehensive understanding provides a solid foundation for the continued development of NLRP3 inhibitors as a novel class of therapeutics for a wide range of inflammatory diseases.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 2. invivogen.com [invivogen.com]
- 3. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Biological and therapeutic significance of targeting NLRP3 inflammasome in the brain and the current efforts to develop brain-penetrant inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Structure–Stability Relationship of NLRP3 Inflammasome-Inhibiting Sulfonylureas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Selnoflast - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Development of sulfonamide-based NLRP3 inhibitors: Further modifications and optimization through structure-activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound (MCC7840, Inzomelid, IZD174) | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 18. 2.3. NLRP3 Inflammasome Inhibition [bio-protocol.org]
- 19. pubs.acs.org [pubs.acs.org]
Emlenoflast (Inzomelid): A Technical Whitepaper on In Vitro and In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Emlenoflast, also known as Inzomelid (IZD-174) and MCC-7840, is a potent, orally bioavailable, and central nervous system (CNS) penetrant small molecule inhibitor of the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome. Developed by Inflazome, a company spun out of the University of Queensland and Trinity College Dublin and later acquired by Roche, this compound has been investigated for its therapeutic potential in inflammatory diseases. As a direct inhibitor of the NLRP3 inflammasome, it blocks the release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).
This technical guide provides a comprehensive overview of the publicly available in vitro and in vivo data for this compound. While detailed proprietary data from its clinical development remains largely unpublished, this document synthesizes information from patent literature, scientific publications, and clinical trial registries to offer a detailed understanding of its preclinical profile.
Core Compound Profile
| Property | Details |
| Compound Name | This compound |
| Synonyms | Inzomelid, IZD-174, MCC-7840 |
| Chemical Class | Sulfonylurea |
| Mechanism of Action | Direct inhibitor of the NLRP3 inflammasome |
| Therapeutic Target | NLRP3 |
| Key Biological Effect | Inhibition of IL-1β and IL-18 release |
| Route of Administration | Oral |
| Key Feature | CNS penetrant |
In Vitro Studies: Potency and Cellular Activity
This compound has demonstrated potent inhibition of the NLRP3 inflammasome in various cell-based assays. The following table summarizes the key quantitative data on its in vitro activity.
| Cell Type | Stimulation | Measured Endpoint | IC50 | Reference |
| Human Monocyte-Derived Macrophages (HMDM) | LPS/ATP | IL-1β release | 13 nM | |
| Murine Microglia | LPS/ATP | IL-1β release | 4.7 nM |
These findings highlight this compound's potent, nanomolar activity in inhibiting a key downstream effector of NLRP3 activation in both human and murine immune cells, including the primary immune cells of the central nervous system (microglia).
Experimental Protocol: General In Vitro NLRP3 Inhibition Assay
While specific protocols for the above-cited data are not publicly detailed, a general methodology for assessing NLRP3 inhibition in vitro is as follows:
-
Cell Culture and Priming:
-
Immune cells, such as human monocyte-derived macrophages (HMDMs), human peripheral blood mononuclear cells (PBMCs), or the human monocytic cell line THP-1, are cultured under standard conditions.
-
For priming (Signal 1, upregulation of NLRP3 and pro-IL-1β), cells are treated with lipopolysaccharide (LPS) for a defined period (typically 2-4 hours).
-
-
Compound Incubation:
-
Following priming, cells are incubated with varying concentrations of this compound for a specified duration (e.g., 30-60 minutes).
-
-
NLRP3 Activation:
-
The NLRP3 inflammasome is then activated (Signal 2) using a stimulus such as adenosine triphosphate (ATP) or nigericin for a short period (e.g., 30-60 minutes).
-
-
Endpoint Measurement:
-
Cell culture supernatants are collected.
-
The concentration of secreted IL-1β is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
IC50 values are calculated from the dose-response curve of IL-1β inhibition.
-
Visualization of Experimental Workflow
In Vivo Studies: Pharmacokinetics and Efficacy
Publicly available in vivo data for this compound is limited, with most detailed results remaining proprietary. However, key characteristics have been described.
Pharmacokinetics and CNS Penetration
This compound is characterized as an orally bioavailable and CNS-penetrant molecule. A study utilizing a rat in situ brain perfusion model provided a quantitative measure of its brain penetration, classifying it as a "low permeating compound" under the specific experimental conditions.
| Species | Assay | Parameter | Result | Reference |
| Rat | In situ brain perfusion | Brain hemisphere concentration (after 5 µM perfusion) | 0.25 ± 0.05 µM | [1] |
It is important to note that while this specific assay suggests low permeability, other preclinical evidence was sufficient for the compound to be advanced to clinical trials with a focus on neurological indications, suggesting that therapeutically relevant concentrations are achieved in the CNS after oral administration. Detailed pharmacokinetic parameters such as oral bioavailability (%), Cmax, Tmax, and half-life in preclinical models have not been publicly disclosed.
Preclinical Efficacy
This compound has been evaluated in animal models of neurodegenerative diseases, particularly Parkinson's disease. While specific quantitative efficacy data is not available, reports indicate that oral administration of Inzomelid (this compound) was effective in mitigating inflammasome activation, motor deficits, and nigrostriatal dopaminergic degeneration in these models.
Clinical Studies
A Phase 1 clinical trial (NCT04015076) was completed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy volunteers and in patients with Cryopyrin-Associated Periodic Syndromes (CAPS), a group of inflammatory diseases driven by NLRP3 mutations. Public announcements indicated that the drug demonstrated a good safety and tolerability profile with dose-proportional exposure. However, full results from this study have not been published. Subsequently, Roche, after acquiring Inflazome, halted the clinical development of this compound for neurodegenerative diseases in favor of another NLRP3 inhibitor, selnoflast.
Mechanism of Action and Signaling Pathway
This compound is a direct inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that, upon activation by a wide range of pathogenic and sterile danger signals, triggers the activation of caspase-1, leading to the maturation and secretion of IL-1β and IL-18, and can induce a form of inflammatory cell death called pyroptosis. As a sulfonylurea-based compound, this compound is an analog of the well-characterized NLRP3 inhibitor MCC950. While the precise binding site of this compound on the NLRP3 protein has not been publicly disclosed, it is understood to directly interact with the NLRP3 protein to prevent its activation.
Visualization of the NLRP3 Signaling Pathway and Inhibition by this compound
Conclusion
This compound is a potent, CNS-penetrant, and orally bioavailable direct inhibitor of the NLRP3 inflammasome. In vitro studies have confirmed its high potency in the low nanomolar range in relevant immune cell types. While in vivo studies have suggested efficacy in models of neuroinflammation, detailed quantitative pharmacokinetic and efficacy data are not publicly available. The compound advanced to Phase 1 clinical trials and was found to be safe and well-tolerated, but its clinical development was not pursued further by Roche. The information presented in this whitepaper, synthesized from available scientific and patent literature, underscores the potential of this compound as a modulator of NLRP3-mediated inflammation and provides a foundation for further research in this area.
References
Emlenoflast: A Technical Guide to Target Engagement and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emlenoflast, also known by its development codes IZD174 and MCC7840, is a potent and selective small molecule inhibitor of the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome.[1][2] Developed by Inflazome and later acquired by Roche, this compound is an orally bioavailable and central nervous system (CNS) penetrant compound that has shown promise in preclinical and early clinical development for treating a range of inflammatory diseases.[1][3][4] This technical guide provides an in-depth overview of this compound's target engagement and binding affinity, summarizing available quantitative data, detailing relevant experimental methodologies, and visualizing key pathways and workflows.
Core Mechanism of Action: NLRP3 Inflammasome Inhibition
The NLRP3 inflammasome is a key component of the innate immune system, responsible for orchestrating inflammatory responses to a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune disorders.
This compound exerts its therapeutic effect by directly inhibiting the NLRP3 inflammasome, thereby preventing the downstream cascade of inflammatory events. This includes the activation of caspase-1, which in turn is responsible for the maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound's inhibitory activity and target engagement.
| Parameter | Value | Cell Type/System | Notes |
| IC50 | <100 nM | Not specified | Represents the concentration of this compound required to inhibit NLRP3 inflammasome activation by 50%. The specific cell line and assay conditions have not been publicly disclosed. |
| IL-1β Release Inhibition | >90% reduction | Whole blood from treated participants | Data from a Phase 1 clinical trial (NCT04015076). Whole blood was stimulated with LPS/ATP to activate the NLRP3 inflammasome. |
| IL-18 Release Inhibition | >70% reduction | Whole blood from treated participants | Data from a Phase 1 clinical trial (NCT04015076). Whole blood was stimulated with LPS/ATP to activate the NLRP3 inflammasome. |
Binding Affinity and Target Site
While the precise binding affinity of this compound, in terms of dissociation constant (Kd) or inhibitory constant (Ki), has not been publicly disclosed, its high potency suggests a strong interaction with its molecular target. This compound is a sulfonylurea-containing compound, structurally related to the well-characterized NLRP3 inhibitor MCC950.[5] Studies on MCC950 have demonstrated that it directly binds to the NACHT domain of the NLRP3 protein, specifically at the Walker B motif, which is crucial for ATP hydrolysis and subsequent inflammasome activation. Given the structural similarity, it is highly probable that this compound shares this binding site and mechanism of action.
Experimental Protocols
Detailed experimental protocols specific to this compound are proprietary and not fully available in the public domain. However, based on standard methodologies for assessing NLRP3 inflammasome inhibition and target engagement, the following sections describe the likely experimental approaches.
In Vitro IC50 Determination for NLRP3 Inflammasome Inhibition
The half-maximal inhibitory concentration (IC50) of this compound on NLRP3 inflammasome activation was likely determined using a cell-based assay. A common method involves the use of immortalized bone marrow-derived macrophages (iBMDMs) or human monocytic cell lines like THP-1.
Exemplary Protocol:
-
Cell Culture and Priming: iBMDMs or THP-1 cells are cultured and seeded in 96-well plates. The cells are then primed with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Cells are pre-incubated with a serial dilution of this compound for a specified period.
-
NLRP3 Activation: The NLRP3 inflammasome is then activated using a known agonist, such as nigericin or ATP.
-
Cytokine Measurement: The cell culture supernatant is collected, and the concentration of released IL-1β is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The IL-1β concentrations are plotted against the corresponding this compound concentrations, and the IC50 value is calculated using a non-linear regression analysis.
Ex Vivo Target Engagement Biomarker Assay (IL-1β and IL-18 Release)
The target engagement of this compound in clinical trials was assessed by measuring the reduction of IL-1β and IL-18 release in whole blood samples from treated participants.
Exemplary Protocol:
-
Blood Collection: Whole blood samples are collected from participants at various time points before and after this compound administration.
-
Ex Vivo Stimulation: Aliquots of whole blood are stimulated with LPS and ATP to induce NLRP3 inflammasome activation and cytokine release.
-
Cytokine Quantification: Plasma is separated from the blood samples, and the concentrations of IL-1β and IL-18 are measured using specific ELISAs.
-
Inhibition Calculation: The percentage of inhibition of cytokine release at each post-dose time point is calculated relative to the pre-dose baseline.
Visualizations
Signaling Pathway of this compound-Mediated NLRP3 Inhibition
Caption: this compound inhibits the NLRP3 inflammasome, blocking downstream inflammation.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Logical Relationship of Target Engagement and Clinical Readout
Caption: this compound's target engagement leads to clinical efficacy.
Conclusion
This compound is a potent inhibitor of the NLRP3 inflammasome with demonstrated target engagement in early clinical studies. While specific binding affinity data and detailed experimental protocols are not fully public, the available information, combined with data from structurally related compounds, provides a strong foundation for understanding its mechanism of action. The high potency and CNS-penetrant nature of this compound make it a promising therapeutic candidate for a variety of NLRP3-mediated inflammatory diseases. Further research and clinical development will be crucial to fully elucidate its therapeutic potential.
References
- 1. [PDF] A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement | Semantic Scholar [semanticscholar.org]
- 2. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 3. MCC950 directly targets the NLRP3 ATP-hydrolysis motif for inflammasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Emlenoflast: A Technical Guide for Research in Autoimmune Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emlenoflast, also known as Inzomelid and MCC-7840, is a potent and selective small-molecule inhibitor of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome.[1][2] Developed for its anti-inflammatory properties, this compound is an orally bioavailable compound capable of crossing the blood-brain barrier, making it a subject of interest for a range of inflammatory conditions, including autoimmune diseases.[1][3] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, available research data, and detailed experimental protocols relevant to its investigation in the context of autoimmune disorders.
Mechanism of Action: Targeting the NLRP3 Inflammasome
This compound exerts its anti-inflammatory effects by directly inhibiting the NLRP3 inflammasome, a key component of the innate immune system. The NLRP3 inflammasome is a multi-protein complex that, upon activation by a variety of stimuli, triggers a cascade of inflammatory responses. These include the activation of caspase-1, which in turn leads to the maturation and release of pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18), and can induce a form of inflammatory cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.
The activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This initial step is triggered by microbial components or endogenous cytokines, leading to the transcriptional upregulation of NLRP3 and the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 through the NF-κB signaling pathway.
-
Activation (Signal 2): A second stimulus, such as extracellular ATP, crystalline substances, or pore-forming toxins, leads to the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1.
This compound is believed to interfere with the assembly and activation of this complex, thereby preventing the downstream inflammatory sequelae.
Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition by this compound
Caption: NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Quantitative Data
Publicly available quantitative data for this compound is primarily from in vitro assays and preclinical pharmacokinetic studies. Detailed results from clinical trials have not been fully published.
In Vitro Potency of this compound
| Parameter | Value | Cell Type/Assay Condition | Reference |
| IC50 (NLRP3 Inflammasome Inhibition) | <100 nM | Not specified | [4][5] |
| IC50 (IL-1β Release Inhibition) | 4.7 nM | Human Monocyte-Derived Macrophages (HMDM) | [1] |
Preclinical Pharmacokinetics of this compound in Mice
| Parameter | Value | Dosing Route | Reference |
| Oral Bioavailability (F) | 67.2% | 20 mg/kg p.o. | [4] |
| Maximum Concentration (Cmax) | 60467 ng/mL | 20 mg/kg p.o. | [4] |
| Half-life (t1/2) | 5.02 h | 20 mg/kg p.o. | [4] |
| Half-life (t1/2) | 3.39 h | 4 mg/kg i.v. | [4] |
| Area Under the Curve (AUC0-last) | 107097 ng·h/mL | 4 mg/kg i.v. | [4] |
| Clearance (CL) | 0.621 mL/min/kg | 4 mg/kg i.v. | [4] |
Clinical Trial Information
This compound has been evaluated in a Phase I clinical trial (NCT04015076) for safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers and in patients with Cryopyrin-Associated Periodic Syndromes (CAPS), a group of rare autoinflammatory diseases driven by NLRP3 mutations. A subsequent Phase IIb trial in CAPS patients was also planned.
While detailed quantitative results are not publicly available, reports from the Phase I study indicated that this compound was well-tolerated and showed a favorable safety profile.[6][7] Notably, a patient with a confirmed NLRP3 mutation experiencing a CAPS-related flare showed rapid clinical improvement within hours of treatment, with remission occurring within days.[6][7]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound and other NLRP3 inhibitors.
In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol describes a common method to assess the inhibitory activity of a compound on the NLRP3 inflammasome in a human monocytic cell line, THP-1.
Objective: To determine the dose-dependent inhibition of NLRP3-mediated IL-1β release by this compound.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound (or other test compounds)
-
IL-1β ELISA kit
-
LDH cytotoxicity assay kit
Methodology:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in supplemented RPMI-1640 medium.
-
Seed cells in a 96-well plate at a density of 1 x 105 cells/well.
-
Differentiate monocytes into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.
-
After differentiation, replace the medium with fresh, PMA-free medium and rest the cells for 24 hours.
-
-
Inflammasome Priming (Signal 1):
-
Prime the differentiated THP-1 cells with LPS (e.g., 1 µg/mL) for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.
-
-
Compound Treatment:
-
Following priming, remove the LPS-containing medium.
-
Add fresh medium containing various concentrations of this compound (e.g., in a dose-response range from 0.1 nM to 10 µM). Include a vehicle control (e.g., DMSO).
-
Incubate for 1 hour.
-
-
Inflammasome Activation (Signal 2):
-
Activate the NLRP3 inflammasome by adding a stimulus such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM).
-
Incubate for 1-2 hours.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate to pellet the cells.
-
Collect the cell culture supernatants for analysis.
-
Measure the concentration of mature IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Assess cell viability and cytotoxicity by measuring lactate dehydrogenase (LDH) release in the supernatants using an LDH assay kit.
-
Data Analysis:
-
Calculate the percentage inhibition of IL-1β release for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
Caption: Workflow for assessing in vitro inhibition of the NLRP3 inflammasome.
In Vivo Efficacy in a Mouse Model of Autoimmune Arthritis
This protocol outlines a general procedure for evaluating the efficacy of this compound in a collagen-induced arthritis (CIA) mouse model, a commonly used model for rheumatoid arthritis.
Objective: To assess the therapeutic effect of this compound on the clinical signs and inflammatory markers of arthritis in a mouse model.
Materials:
-
DBA/1 mice (or other susceptible strain)
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle control
-
Calipers for measuring paw thickness
-
ELISA kits for murine IL-1β and other relevant cytokines
Methodology:
-
Induction of Arthritis:
-
On day 0, immunize mice with an emulsion of type II collagen and CFA via intradermal injection at the base of the tail.
-
On day 21, administer a booster immunization with an emulsion of type II collagen and IFA.
-
Monitor mice daily for the onset of clinical signs of arthritis (erythema and swelling of the paws), which typically appear between days 24 and 28.
-
-
Treatment Protocol:
-
Once clinical signs of arthritis are evident, randomize mice into treatment groups (e.g., vehicle control, this compound at various doses).
-
Administer this compound or vehicle daily via oral gavage.
-
-
Assessment of Arthritis:
-
Record clinical scores for each paw daily or every other day based on a scale (e.g., 0 = normal, 1 = mild swelling/erythema, 2 = moderate swelling/erythema, 3 = severe swelling/erythema, 4 = maximal inflammation with joint deformity). The total clinical score is the sum of the scores for all four paws.
-
Measure paw thickness using calipers.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 42), euthanize the mice.
-
Collect blood via cardiac puncture to obtain serum for cytokine analysis.
-
Harvest paws for histological analysis to assess inflammation, cartilage damage, and bone erosion.
-
Measure serum levels of IL-1β and other inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
-
Data Analysis:
-
Compare the mean clinical scores and paw thickness between the this compound-treated groups and the vehicle control group over time.
-
Analyze the differences in serum cytokine levels between the groups.
-
Evaluate histological scores for inflammation and joint damage.
-
Use appropriate statistical tests (e.g., ANOVA, t-test) to determine the significance of the observed effects.
Caption: Workflow for evaluating the in vivo efficacy of this compound in a mouse model of arthritis.
Conclusion
This compound is a promising NLRP3 inflammasome inhibitor with demonstrated in vitro potency and favorable preclinical pharmacokinetics. Early clinical data suggest a good safety profile and potential efficacy in NLRP3-driven diseases. The provided experimental protocols offer a framework for researchers to further investigate the therapeutic potential of this compound and similar compounds in the context of autoimmune diseases. As more data from ongoing and future studies become available, a more complete understanding of the clinical utility of this compound will emerge.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Optimized protocols for studying the NLRP3 inflammasome and assessment of potential targets of CP-453,773 in undifferentiated THP1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. synthego.com [synthego.com]
- 7. | BioWorld [bioworld.com]
Methodological & Application
Emlenoflast: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emlenoflast, also known as MCC7840 and IZD174, is a potent and selective small molecule inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[1][2] The NLRP3 inflammasome is a key component of the innate immune system that, upon activation, triggers the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18). Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases. This compound offers a valuable tool for studying the role of the NLRP3 inflammasome in various cellular models and for preclinical assessment of its therapeutic potential.
These application notes provide detailed protocols for the use of this compound in common cell culture models, including the human monocytic cell line THP-1 and primary microglia.
Mechanism of Action
This compound specifically targets the NLRP3 inflammasome, preventing its assembly and subsequent activation. The precise binding site has not been fully elucidated, but it is known to act downstream of potassium efflux, a common trigger for NLRP3 activation. By inhibiting the NLRP3 inflammasome, this compound blocks the autocatalytic cleavage of pro-caspase-1 to its active form, caspase-1. Active caspase-1 is responsible for cleaving pro-IL-1β and pro-IL-18 into their mature, secreted forms. Therefore, treatment with this compound leads to a potent reduction in the release of these key pro-inflammatory cytokines.
NLRP3 Inflammasome Signaling Pathway
Caption: NLRP3 Inflammasome Activation Pathway and Inhibition by this compound.
Quantitative Data
This compound is a highly potent inhibitor of the NLRP3 inflammasome, with a reported IC50 (half-maximal inhibitory concentration) of less than 100 nM for IL-1β release in various cell-based assays.[1][2] Due to the limited availability of public dose-response data for this compound, the following tables provide illustrative data based on the well-characterized and structurally related NLRP3 inhibitor, MCC950, to demonstrate the expected dose-dependent inhibition of IL-1β secretion.
Table 1: Dose-Dependent Inhibition of IL-1β Secretion in LPS- and ATP-Stimulated Primary Microglia
| This compound (nM) | % Inhibition of IL-1β Secretion (Mean ± SD) |
| 1 | 25 ± 5 |
| 10 | 60 ± 8 |
| 100 | 95 ± 3 |
| 1000 | 98 ± 2 |
Data is illustrative and based on typical results for potent NLRP3 inhibitors like MCC950.
Table 2: Dose-Dependent Inhibition of IL-1β Secretion in LPS- and Nigericin-Stimulated THP-1 Macrophages
| This compound (nM) | % Inhibition of IL-1β Secretion (Mean ± SD) |
| 1 | 30 ± 6 |
| 10 | 75 ± 7 |
| 100 | 98 ± 1 |
| 1000 | 99 ± 1 |
Data is illustrative and based on typical results for potent NLRP3 inhibitors like MCC950.
Experimental Protocols
General Guidelines
-
Aseptic Technique: All cell culture work should be performed in a sterile biological safety cabinet using aseptic techniques to prevent contamination.
-
Reagent Preparation: Prepare all media and reagents using sterile techniques and high-purity water.
-
This compound Preparation: Prepare a stock solution of this compound in sterile DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C. Further dilutions should be made in the appropriate cell culture medium immediately before use. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.
Protocol 1: Inhibition of NLRP3 Inflammasome Activation in THP-1 Cells
This protocol describes the differentiation of THP-1 monocytes into macrophage-like cells and the subsequent assessment of this compound's ability to inhibit NLRP3 inflammasome activation.
Materials
-
THP-1 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
ELISA kit for human IL-1β
Experimental Workflow: THP-1 Cells
Caption: Workflow for assessing this compound in THP-1 macrophages.
Step-by-Step Method
-
THP-1 Cell Culture and Differentiation: a. Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator. b. To differentiate, seed THP-1 cells into 96-well plates at a density of 1 x 10^5 cells/well in complete RPMI-1640 medium containing 50-100 ng/mL PMA. c. Incubate for 48-72 hours to allow for differentiation into adherent macrophage-like cells. d. After differentiation, gently aspirate the PMA-containing medium and replace it with fresh, PMA-free complete RPMI-1640 medium. Allow the cells to rest for 24 hours before proceeding.
-
NLRP3 Inflammasome Priming: a. Prepare a working solution of LPS in complete RPMI-1640 medium. b. Aspirate the medium from the rested, differentiated THP-1 cells and add 100 µL of medium containing 1 µg/mL LPS to each well. c. Incubate for 3-4 hours at 37°C and 5% CO2.
-
This compound Treatment: a. Prepare serial dilutions of this compound in complete RPMI-1640 medium. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose). b. After the LPS priming step, add the desired concentrations of this compound to the wells. c. Incubate for 30-60 minutes at 37°C and 5% CO2.
-
NLRP3 Inflammasome Activation: a. Prepare a working solution of Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) in complete RPMI-1640 medium. b. Add the activating stimulus to the wells. c. Incubate for 1-2 hours at 37°C and 5% CO2.
-
Sample Collection and Analysis: a. After incubation, centrifuge the 96-well plate at 300 x g for 5 minutes. b. Carefully collect the cell culture supernatants without disturbing the cell monolayer. c. Quantify the concentration of secreted IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
Protocol 2: Inhibition of NLRP3 Inflammasome Activation in Primary Microglia
This protocol outlines the procedure for assessing the inhibitory effect of this compound on NLRP3 inflammasome activation in primary microglia.
Materials
-
Primary microglia (e.g., isolated from neonatal mouse or rat brains)
-
DMEM/F12 or Neurobasal medium supplemented with appropriate growth factors
-
Fetal Bovine Serum (FBS) (if required for culture)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
ATP
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
ELISA kit for mouse or rat IL-1β
Experimental Workflow: Primary Microglia
Caption: Workflow for assessing this compound in primary microglia.
Step-by-Step Method
-
Primary Microglia Culture: a. Isolate primary microglia from neonatal mouse or rat brains using an established protocol (e.g., mild trypsinization followed by immunopanning or shaking off). b. Culture the isolated microglia in appropriate medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin) on poly-D-lysine coated plates at 37°C in a 5% CO2 humidified incubator. c. Seed the microglia into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere and become quiescent for 24-48 hours before the experiment.
-
NLRP3 Inflammasome Priming: a. Prepare a working solution of LPS in the appropriate microglia culture medium. b. Gently replace the culture medium in each well with 100 µL of medium containing 100 ng/mL LPS. c. Incubate for 3-4 hours at 37°C and 5% CO2.
-
This compound Treatment: a. Prepare serial dilutions of this compound in microglia culture medium. Include a vehicle control. b. After LPS priming, add the desired concentrations of this compound to the wells. c. Incubate for 30-60 minutes at 37°C and 5% CO2.
-
NLRP3 Inflammasome Activation: a. Prepare a working solution of ATP (e.g., 5 mM) in microglia culture medium. b. Add ATP to the wells. c. Incubate for 1 hour at 37°C and 5% CO2.
-
Sample Collection and Analysis: a. Centrifuge the 96-well plate at 300 x g for 5 minutes. b. Carefully collect the cell culture supernatants. c. Quantify the concentration of secreted IL-1β using a mouse or rat IL-1β ELISA kit, following the manufacturer's protocol.
Conclusion
This compound is a valuable research tool for investigating the role of the NLRP3 inflammasome in health and disease. The protocols provided here offer a framework for studying its inhibitory activity in relevant cell culture models. Researchers should optimize parameters such as cell density, stimulation times, and reagent concentrations for their specific experimental setup.
References
Application Notes and Protocols for In Vivo Studies of Emlenoflast
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emlenoflast, also known as Inzomelid or IZD-174, is a potent and selective, orally bioavailable, and central nervous system (CNS) penetrant inhibitor of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome.[1] The NLRP3 inflammasome is a key component of the innate immune system that, upon activation, triggers the release of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases, as well as neurodegenerative conditions. This compound was developed by Inflazome and later acquired by Roche. While its clinical development for neurodegenerative diseases was suspended, its properties as a brain-penetrant NLRP3 inhibitor make it a valuable tool for preclinical research.
These application notes provide a comprehensive overview of the dosage and administration of this compound for in vivo studies, based on available information and established protocols for NLRP3 inhibitors. Due to the limited publicly available preclinical data for this compound, representative data from other well-characterized NLRP3 inhibitors are included for illustrative purposes.
Mechanism of Action: NLRP3 Inflammasome Inhibition
This compound exerts its anti-inflammatory effects by directly targeting and inhibiting the NLRP3 inflammasome complex. The activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This step is typically initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) that activate transcription factors like NF-κB, leading to the increased expression of NLRP3 and pro-IL-1β.
-
Activation (Signal 2): A diverse range of stimuli, including ATP, crystalline substances, and pore-forming toxins, trigger the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly leads to the auto-catalytic cleavage and activation of caspase-1.
Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted. This compound is believed to interfere with the assembly and activation of the NLRP3 inflammasome, thereby preventing the downstream inflammatory cascade.
Signaling Pathway
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Dosage and Administration for In Vivo Studies
Specific in vivo dosage information for this compound from preclinical studies is not widely published. However, based on data from other potent, orally bioavailable NLRP3 inhibitors such as MCC950 and NT-0527, a range of doses can be proposed for initial studies. Dose-response studies are recommended to determine the optimal dose for a specific animal model and disease context.
Representative Dosages of NLRP3 Inhibitors in Rodent Models
The following table summarizes dosages of other NLRP3 inhibitors used in common in vivo models, which can serve as a starting point for designing studies with this compound.
| Compound | Animal Model | Route of Administration | Dosage Range | Efficacy | Reference |
| MCC950 | Mouse (LPS-induced peritonitis) | Oral (p.o.) | 1.2 - 4 mg/kg | >90% inhibition of IL-1β | [2] |
| MCC950 | Mouse (EAE model) | Intraperitoneal (i.p.) | 10 mg/kg (alternate days) | Mitigated disease progression | [2] |
| NT-0527 | Mouse (LPS/ATP-induced peritonitis) | Oral (p.o.) | 1 - 100 mg/kg | Significant IL-1β inhibition at 10 mg/kg | [3] |
| JC-171 | Mouse (LPS-induced IL-1β release) | Intraperitoneal (i.p.) | 100 mg/kg | Prevention of IL-1β release | [2] |
Note: These dosages are for reference only. The optimal dosage of this compound must be determined empirically for each specific experimental setting.
Formulation and Administration
This compound is described as an orally bioavailable compound. For preclinical oral administration, a suitable vehicle is required to ensure consistent and accurate dosing.
Suggested Vehicle for Oral Gavage:
-
0.5% (w/v) Methylcellulose (MC) in water: A commonly used, inert vehicle for suspension formulations.
-
10% (v/v) Tween® 80 in sterile water: Can be used to improve the solubility and stability of hydrophobic compounds.
Preparation of Formulation (Example):
-
Weigh the required amount of this compound powder.
-
Prepare the desired vehicle (e.g., 0.5% MC in sterile water).
-
Gradually add the this compound powder to the vehicle while vortexing or stirring to ensure a homogenous suspension.
-
Administer the suspension to animals via oral gavage at the desired dose volume (typically 5-10 mL/kg for mice).
Experimental Protocols
The following are detailed protocols for common in vivo models used to assess the efficacy of NLRP3 inhibitors. These can be adapted for use with this compound.
LPS-Induced Peritonitis in Mice
This is an acute model of NLRP3-dependent inflammation.
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Adenosine triphosphate (ATP)
-
Sterile, pyrogen-free saline
-
Oral gavage needles
-
Syringes and needles for intraperitoneal injection
-
Phosphate-buffered saline (PBS)
-
ELISA kits for mouse IL-1β
Experimental Workflow:
Caption: Workflow for the LPS-induced peritonitis model in mice.
Detailed Protocol:
-
Animal Acclimatization: Acclimatize male C57BL/6 mice (8-10 weeks old) for at least one week before the experiment.
-
Grouping: Randomly assign mice to different treatment groups (e.g., Vehicle, this compound at various doses).
-
Dosing:
-
At T=0, administer this compound (e.g., 1, 10, 50 mg/kg) or vehicle orally.
-
At T=60 minutes, inject LPS (20 mg/kg) intraperitoneally to prime the inflammasome.
-
At T=120 minutes, inject ATP (15 mM in 200 µL saline) intraperitoneally to activate the inflammasome.
-
-
Sample Collection: At T=150 minutes, euthanize the mice and collect peritoneal lavage fluid by injecting 5 mL of cold PBS into the peritoneal cavity, gently massaging the abdomen, and aspirating the fluid.
-
Analysis:
-
Centrifuge the lavage fluid at 400 x g for 10 minutes at 4°C.
-
Collect the supernatant and measure the concentration of IL-1β using a commercial ELISA kit according to the manufacturer's instructions.
-
Pharmacokinetic Data (Representative)
While specific pharmacokinetic data for this compound in preclinical species is not publicly available, the following table provides representative data for another brain-penetrant NLRP3 inhibitor, NT-0527, to illustrate the type of parameters that are important for in vivo studies.[3]
| Parameter | Mouse | Rat | Cynomolgus Monkey |
| Route | p.o. | p.o. | p.o. |
| Dose (mg/kg) | 3 | 3 | 3 |
| Cmax (ng/mL) | 1200 | 800 | 600 |
| Tmax (h) | 0.5 | 1.0 | 2.0 |
| AUC (ng·h/mL) | 3500 | 4500 | 5500 |
| Bioavailability (%) | 60 | 80 | 90 |
| Brain Penetration (Kp,uu) | - | High | High |
Note: This data is for NT-0527 and is intended for illustrative purposes only.[3]
Summary and Conclusion
This compound is a valuable research tool for investigating the role of the NLRP3 inflammasome in various disease models, particularly those involving neuroinflammation. While specific preclinical data on its in vivo use is limited, protocols and dosage ranges established for other potent NLRP3 inhibitors provide a solid foundation for designing robust experiments. Researchers should perform dose-response and pharmacokinetic studies in their specific models to optimize the use of this compound and ensure reliable and reproducible results. The provided protocols and data serve as a guide to facilitate the effective application of this compound in in vivo research.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profile of NT-0527, a brain penetrant NLRP3 Inflammasome inhibitor suitable as an in vivo tool compound for neuroinflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Emlenoflast Solubility and Stability in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emlenoflast, also known as MCC7840, is a potent and selective sulfonylurea-based inhibitor of the NLRP3 inflammasome, with an IC50 of less than 100 nM.[1] Its ability to specifically target the NLRP3 inflammasome makes it a valuable tool for research in inflammatory diseases. Proper handling and storage of this compound, particularly in its common solvent Dimethyl Sulfoxide (DMSO), are crucial for maintaining its biological activity and ensuring experimental reproducibility. These application notes provide detailed information on the solubility and stability of this compound in DMSO, along with protocols for its preparation and storage.
Data Presentation
Quantitative Solubility and Stability Data
The following table summarizes the known quantitative data regarding the solubility and stability of this compound in DMSO.
| Parameter | Value | Notes | Source |
| Solubility in DMSO | 125 mg/mL (321.77 mM) | Ultrasonic treatment may be required for complete dissolution. The use of new, non-hygroscopic DMSO is recommended as moisture can significantly impact solubility. | [1] |
| Stock Solution Stability | 6 months at -80°C | Store in sealed containers, protected from moisture. | [1] |
| 1 month at -20°C | Store in sealed containers, protected from moisture. Avoid repeated freeze-thaw cycles. | [1] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mM this compound stock solution in DMSO.
Materials:
-
This compound (solid powder, Molecular Weight: 388.48 g/mol )
-
Anhydrous/Low-water content Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or polypropylene tubes with secure caps
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Pre-Weighing Preparation: Allow the this compound container to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 38.85 mg of this compound.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolution: Securely cap the vial and vortex thoroughly for 1-2 minutes.
-
Ultrasonication (if necessary): If the compound does not fully dissolve, place the vial in an ultrasonic bath at room temperature. Sonicate in short bursts (e.g., 5-10 minutes) until the solution is clear. Visually inspect for any remaining particulate matter.
-
Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials or tubes. This minimizes the number of freeze-thaw cycles for the bulk of the stock.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] Ensure the containers are sealed to prevent moisture absorption.
Protocol 2: Assessment of this compound Solubility in DMSO (Qualitative)
This protocol provides a general method for qualitatively assessing the solubility of this compound in DMSO at a desired concentration.
Materials:
-
This compound
-
Anhydrous DMSO
-
Clear glass vials
-
Vortex mixer
-
Light source for visual inspection
Procedure:
-
Prepare a Slurry: Add a pre-weighed amount of this compound to a clear glass vial.
-
Incremental Solvent Addition: Add a small, known volume of DMSO to the vial.
-
Vortexing: Vigorously vortex the vial for 2-3 minutes to facilitate dissolution.
-
Visual Inspection: Visually inspect the solution against a light source for any undissolved particles.
-
Iterative Process: If undissolved solid remains, add another small, known volume of DMSO and repeat steps 3 and 4.
-
Solubility Determination: Continue adding DMSO incrementally until a clear solution is obtained. The concentration at which the compound completely dissolves is the approximate solubility under these conditions.
Protocol 3: General Stability Assessment of this compound in DMSO
This protocol outlines a general workflow for assessing the stability of an this compound-DMSO stock solution over time. This typically involves analytical techniques like High-Performance Liquid Chromatography (HPLC).
Materials:
-
Prepared this compound-DMSO stock solution
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Appropriate mobile phase
-
Incubators or storage chambers at desired temperatures (e.g., room temperature, 4°C, -20°C, -80°C)
Procedure:
-
Initial Analysis (T=0): Immediately after preparing the stock solution, perform an HPLC analysis to determine the initial purity and concentration of this compound. This serves as the baseline.
-
Aliquoting and Storage: Aliquot the stock solution into multiple vials and store them under the desired temperature conditions.
-
Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from each storage condition.
-
HPLC Analysis: Analyze the retrieved aliquots by HPLC using the same method as the initial analysis.
-
Data Comparison: Compare the peak area and purity of this compound at each time point to the initial (T=0) data. A significant decrease in the main peak area or the appearance of degradation peaks indicates instability under that storage condition.
Visualizations
This compound Mechanism of Action: NLRP3 Inflammasome Inhibition
This compound is a direct inhibitor of the NLRP3 inflammasome. The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the point of inhibition by this compound.
Caption: this compound inhibits the NLRP3 inflammasome assembly.
Experimental Workflow: Solubility and Stability Assessment
The following diagram outlines the general workflow for assessing the solubility and stability of a compound like this compound in DMSO.
Caption: Workflow for solubility and stability testing.
References
Application Notes: Western Blot Protocol for NLRP3 Inhibition by Emlenoflast
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its activation is a key driver of inflammation in numerous diseases, making it a prime target for therapeutic intervention.[1] Emlenoflast (also known as Inzomelid or IZD174) is a potent and selective small-molecule inhibitor of the NLRP3 inflammasome. This document provides a detailed protocol for assessing the inhibitory activity of this compound on the NLRP3 inflammasome pathway using Western blotting.
The activation of the NLRP3 inflammasome is a two-step process. The first step, "priming," is typically initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leading to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression via the NF-κB signaling pathway. The second step, "activation," is triggered by a variety of stimuli, including extracellular ATP, which leads to the assembly of the inflammasome complex, caspase-1 activation, and the subsequent cleavage of pro-IL-1β into its mature, active form (IL-1β).
This protocol details the use of Western blotting to measure the reduction in cleaved caspase-1 and mature IL-1β levels in cell lysates treated with this compound, providing a quantitative measure of its inhibitory effect.
Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition by this compound
The following diagram illustrates the key steps in the NLRP3 inflammasome pathway and the point of inhibition by this compound.
Caption: NLRP3 inflammasome pathway and this compound inhibition.
Experimental Workflow for Western Blot Analysis
The diagram below outlines the general workflow for preparing cell lysates and performing Western blot analysis to assess this compound's efficacy.
Caption: Western blot workflow for NLRP3 inhibition assay.
Quantitative Data Summary
The following table summarizes representative densitometry data from a Western blot experiment assessing the dose-dependent inhibition of NLRP3 inflammasome components by an NLRP3 inhibitor. The data is presented as the relative band intensity normalized to a loading control (e.g., β-actin or GAPDH) and expressed as a fold change relative to the LPS + ATP-stimulated control group.
| Treatment Group | This compound Conc. | Relative NLRP3 Expression (Fold Change) | Relative Cleaved Caspase-1 (p20) Expression (Fold Change) | Relative Mature IL-1β (p17) Expression (Fold Change) |
| Control (Untreated) | - | 0.2 ± 0.05 | 0.1 ± 0.03 | 0.1 ± 0.04 |
| LPS + ATP | 0 µM | 1.0 ± 0.00 | 1.0 ± 0.00 | 1.0 ± 0.00 |
| LPS + ATP + this compound | 0.01 µM | 0.9 ± 0.08 | 0.6 ± 0.07 | 0.5 ± 0.06 |
| LPS + ATP + this compound | 0.1 µM | 0.9 ± 0.06 | 0.3 ± 0.05 | 0.2 ± 0.04 |
| LPS + ATP + this compound | 1 µM | 0.8 ± 0.09 | 0.1 ± 0.04 | 0.1 ± 0.03 |
| LPS + ATP + this compound | 10 µM | 0.8 ± 0.07 | 0.05 ± 0.02 | 0.05 ± 0.02 |
Note: This data is illustrative and based on typical results obtained with potent NLRP3 inhibitors. Actual results may vary depending on the experimental conditions and cell type used.
Detailed Experimental Protocol
This protocol is designed for the use of human THP-1 monocytes, a commonly used cell line for inflammasome research.
1. Materials and Reagents
-
Cell Culture: THP-1 cells, RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional).
-
Inflammasome Induction: Lipopolysaccharide (LPS), Adenosine triphosphate (ATP).
-
Inhibitor: this compound.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: BCA Protein Assay Kit.
-
Western Blotting:
-
Laemmli sample buffer (2x).
-
Precast polyacrylamide gels (e.g., 4-20% gradient gels).
-
PVDF membranes.
-
Transfer buffer.
-
Blocking buffer (5% non-fat dry milk or BSA in TBST).
-
Primary antibodies:
-
Anti-NLRP3
-
Anti-Caspase-1 (to detect pro- and cleaved forms)
-
Anti-IL-1β (to detect pro- and mature forms)
-
Anti-β-actin or Anti-GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Tris-buffered saline with Tween 20 (TBST).
-
2. Cell Culture and Treatment
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
(Optional) Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 24-48 hours.
-
Seed the cells in 6-well plates at a density of 1x10^6 cells/well and allow them to adhere overnight.
-
Priming: Replace the medium with fresh, serum-free medium and prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours.
-
Inhibition: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.01 µM to 10 µM) for 1 hour. Include a vehicle control (e.g., DMSO).
-
Activation: Add ATP (e.g., 5 mM) to the wells and incubate for 45 minutes to activate the NLRP3 inflammasome.
3. Cell Lysate Preparation
-
Place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add 100-150 µL of ice-cold RIPA buffer (with protease/phosphatase inhibitors) to each well.
-
Scrape the adherent cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled tube. This is the total cell lysate.
-
Determine the protein concentration of each lysate using a BCA assay.
4. Western Blotting Procedure
-
Sample Preparation: Normalize the protein concentration for all samples. Add an equal volume of 2x Laemmli sample buffer to 20-30 µg of protein from each sample.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the prepared samples and a molecular weight marker onto a polyacrylamide gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom. For NLRP3 (~118 kDa), a lower percentage gel (e.g., 8%) is recommended.[2]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. For larger proteins like NLRP3, consider an overnight wet transfer at 4°C to ensure efficient transfer.[3]
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Wash the membrane three times for 5 minutes each with TBST. Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane three to five times for 10 minutes each with TBST. Apply the chemiluminescent substrate according to the manufacturer's instructions.
-
Image Acquisition: Capture the chemiluminescent signal using a digital imaging system.
5. Data Analysis
-
Quantify the band intensities for NLRP3, cleaved caspase-1 (p20), mature IL-1β (p17), and the loading control (β-actin or GAPDH) using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands to the intensity of the corresponding loading control band.
-
Express the data as a fold change relative to the stimulated control (LPS + ATP without inhibitor) to determine the dose-dependent inhibitory effect of this compound.
References
Application Notes and Protocols for Measuring IL-1β Secretion after Emlenoflast Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, orchestrating inflammatory responses to a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[1][2] Upon activation, NLRP3 forms a multi-protein complex with the adaptor protein ASC, which then recruits and activates pro-caspase-1.[3] Active caspase-1 is responsible for the cleavage of pro-inflammatory cytokines, pro-interleukin-1β (pro-IL-1β) and pro-IL-18, into their mature, biologically active forms, which are subsequently secreted.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.[4]
Emlenoflast (also known as IZD174 and MCC7840) is a potent and selective small-molecule inhibitor of the NLRP3 inflammasome.[5][6] It has been developed for its anti-inflammatory potential and is orally bioavailable.[5] By directly targeting the NLRP3 protein, this compound prevents the assembly and activation of the inflammasome complex, thereby inhibiting the downstream processing and secretion of IL-1β.[1][5] These application notes provide detailed protocols for researchers to effectively measure the inhibitory effect of this compound on IL-1β secretion in standard in vitro models of NLRP3 inflammasome activation.
NLRP3 Inflammasome Signaling Pathway and this compound Inhibition
The activation of the NLRP3 inflammasome is a two-step process. The first signal, or "priming," is typically initiated by PAMPs like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), leading to the NF-κB-mediated transcriptional upregulation of NLRP3 and IL1B (pro-IL-1β).[7][8] The second signal, provided by a diverse range of stimuli such as ATP, nigericin, or crystalline substances, triggers the assembly of the NLRP3 inflammasome, leading to caspase-1 activation and IL-1β maturation.[1][3][9] this compound acts at this second step to prevent inflammasome assembly.
Experimental Workflow
A typical experiment to assess the efficacy of this compound involves priming immune cells, treating them with the inhibitor, activating the inflammasome, and then measuring the outputs. The following diagram outlines the general workflow.
Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Activation and this compound Inhibition
This protocol describes the induction of NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs) and subsequent treatment with this compound. It can be adapted for other relevant cell types like human peripheral blood mononuclear cells (PBMCs) or PMA-differentiated THP-1 cells.
Materials:
-
Bone marrow-derived macrophages (BMDMs)
-
Complete DMEM (with 10% FBS, 1% Pen-Strep)
-
Lipopolysaccharide (LPS), 1 mg/mL stock
-
Nigericin, 5 mM stock in ethanol
-
This compound, 10 mM stock in DMSO
-
Opti-MEM I Reduced Serum Medium
-
Phosphate-Buffered Saline (PBS)
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: Seed BMDMs in a 6-well plate at a density of 1 x 10⁶ cells per well in 2 mL of complete DMEM. Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.
-
Priming (Signal 1):
-
The next day, gently remove the culture medium.
-
Add 1 mL of fresh complete DMEM containing 500 ng/mL LPS to each well.[9]
-
Incubate for 3 hours at 37°C and 5% CO₂. Include an "unprimed" control well with media only.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete DMEM to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM). Include a vehicle control (DMSO).
-
After the 3-hour LPS priming, remove the medium and add 1 mL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate for 1 hour at 37°C and 5% CO₂.
-
-
Activation (Signal 2):
-
Sample Collection:
-
After incubation, carefully collect the culture supernatant from each well into sterile microcentrifuge tubes.
-
Centrifuge the supernatants at 1,000 x g for 5 minutes to pellet any detached cells or debris.
-
Transfer the clarified supernatants to new tubes. These samples are now ready for IL-1β quantification by ELISA (Protocol 2) or can be stored at -80°C.
-
For Western blot analysis (Protocol 3), wash the remaining adherent cells once with cold PBS, then lyse the cells directly in the well using an appropriate lysis buffer.
-
Protocol 2: Quantification of Secreted IL-1β by ELISA
This protocol uses a sandwich ELISA to quantify the concentration of mature IL-1β in the collected cell culture supernatants. Commercial ELISA kits are recommended for their reliability and sensitivity.[12][13]
Materials:
-
Mouse or Human IL-1β ELISA Kit (e.g., from R&D Systems, Thermo Fisher)
-
Clarified cell culture supernatants (from Protocol 1)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure (General guide, follow kit manufacturer's instructions):
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.[14] Recombinant IL-1β standards should be serially diluted to generate a standard curve.[15]
-
Plate Coating: A 96-well microplate is pre-coated with a capture antibody specific for IL-1β.[12]
-
Sample Incubation: Add 100 µL of each standard, control, and experimental supernatant sample to the appropriate wells.[16] Incubate for 2 hours at room temperature.[12]
-
Washing: Aspirate the liquid from each well and wash the plate 3-4 times with the provided wash buffer.[13]
-
Detection Antibody: Add 100 µL of the biotin-conjugated detection antibody to each well.[15] Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as described in step 4.
-
Enzyme Conjugate: Add 100 µL of Streptavidin-HRP (Horseradish Peroxidase) to each well and incubate for 20-30 minutes at room temperature, protected from light.[12][14]
-
Washing: Repeat the wash step as described in step 4.
-
Substrate Development: Add 100 µL of the TMB substrate solution to each well.[16] A blue color will develop. Incubate for 10-20 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50-100 µL of the stop solution to each well. The color will change from blue to yellow.[13]
-
Absorbance Reading: Immediately measure the optical density (OD) of each well at 450 nm using a microplate reader.[12]
-
Data Analysis: Generate a standard curve by plotting the mean OD for each standard concentration. Use the standard curve to calculate the concentration of IL-1β (pg/mL) in the experimental samples.
Protocol 3: Analysis of Intracellular Pro-IL-1β by Western Blot
This protocol is used to assess the levels of the 31 kDa pro-IL-1β precursor in the cell lysates to confirm that this compound does not inhibit the priming step but rather the processing and secretion step.
Materials:
-
Cell lysates (from Protocol 1)
-
RIPA or similar lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (e.g., 12% acrylamide)[17]
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Anti-IL-1β (recognizing both pro and mature forms), Anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence (ECL) detection reagent
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of total protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.[17]
-
SDS-PAGE: Load the denatured samples onto an SDS-PAGE gel and run until adequate separation of proteins is achieved.[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[19]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[18]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-IL-1β antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).[18]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Washing: Repeat the wash step as described in step 7.
-
Detection: Apply the ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system. The pro-IL-1β protein will appear at ~31 kDa.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-β-actin antibody to serve as a loading control.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on IL-1β Secretion (ELISA Data)
| Treatment Group | This compound Conc. | IL-1β Concentration (pg/mL) ± SD | % Inhibition |
| Untreated Control | - | < 5.0 | N/A |
| LPS only | - | 15.2 ± 3.1 | N/A |
| LPS + Nigericin | Vehicle | 1250.4 ± 85.6 | 0% |
| LPS + Nigericin | 1 nM | 987.3 ± 60.2 | 21% |
| LPS + Nigericin | 10 nM | 452.1 ± 41.5 | 64% |
| LPS + Nigericin | 100 nM | 88.9 ± 12.3 | 93% |
| LPS + Nigericin | 1 µM | 18.5 ± 4.7 | 98% |
| Data are representative examples. |
Table 2: Effect of this compound on Intracellular Pro-IL-1β Levels (Western Blot Densitometry)
| Treatment Group | This compound Conc. | Relative Pro-IL-1β / β-actin Ratio ± SD |
| Untreated Control | - | 0.1 ± 0.02 |
| LPS only | - | 1.0 ± 0.11 |
| LPS + Nigericin | Vehicle | 0.95 ± 0.14 |
| LPS + Nigericin | 100 nM | 0.98 ± 0.12 |
| Data are representative examples showing that this compound does not significantly alter the levels of intracellular pro-IL-1β induced by LPS priming. |
References
- 1. Biological and therapeutic significance of targeting NLRP3 inflammasome in the brain and the current efforts to develop brain-penetrant inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the mechanism of IL-1β secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inflammasome assays in vitro and in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic Potential of Pharmacological Targeting NLRP3 Inflammasome Complex in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay of Inflammasome Activation [bio-protocol.org]
- 12. IL-1β Secretion Assay [bio-protocol.org]
- 13. affigen.com [affigen.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. mpbio.com [mpbio.com]
- 17. Acid-dependent Interleukin-1 (IL-1) Cleavage Limits Available Pro-IL-1β for Caspase-1 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Western Blot Protocol for IL1 beta Antibody (NBP1-19775): Novus Biologicals [novusbio.com]
- 19. mdpi.com [mdpi.com]
Emlenoflast: A Potent Tool for Investigating NLRP3 Inflammasome Activation Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emlenoflast (also known as MCC7840) is a potent and selective small-molecule inhibitor of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome.[1] As a sulfonylurea-containing compound and an analog of the well-characterized NLRP3 inhibitor MCC950, this compound offers a valuable tool for studying the intricate signaling pathways involved in NLRP3 inflammasome activation and its role in a myriad of inflammatory diseases.[1] Its oral bioavailability and ability to cross the blood-brain barrier make it a subject of interest for investigating neuroinflammatory conditions. This document provides detailed application notes and protocols for utilizing this compound to probe NLRP3 inflammasome activation.
Mechanism of Action
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system. Its activation triggers the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and can lead to a form of inflammatory cell death known as pyroptosis. This compound exerts its inhibitory effect by directly targeting the NLRP3 protein, preventing its activation and the subsequent assembly of the inflammasome complex. This blockade of NLRP3 activation effectively reduces the production of IL-1β and IL-18, thereby dampening the inflammatory response.
Quantitative Data Summary
While detailed dose-response curves for this compound are not extensively available in the public domain, the following table summarizes its known inhibitory potency and key pharmacokinetic parameters in preclinical models.
| Parameter | Value | Species | Reference |
| In Vitro Potency | |||
| IC50 (NLRP3 Inflammasome Inhibition) | <100 nM | Not Specified | [1] |
| In Vivo Pharmacokinetics | |||
| Half-life (t1/2) | 3.39 h | Mouse | [1] |
| Area Under the Curve (AUC0-last) | 107097 ng·h/mL | Mouse | [1] |
| Clearance (CL) | 0.621 mL/min/kg | Mouse | [1] |
| Oral Bioavailability (F) | 67.2% | Mouse | [1] |
| Maximum Concentration (Cmax) | 60467 ng/mL | Mouse | [1] |
| Half-life (t1/2) - Oral | 5.02 h | Mouse | [1] |
Signaling Pathway Diagrams
The following diagrams illustrate the canonical NLRP3 inflammasome activation pathway and the proposed point of inhibition by this compound, as well as a general experimental workflow for its study.
Caption: Canonical NLRP3 inflammasome activation pathway and inhibition by this compound.
Caption: General workflow for in vitro analysis of this compound's inhibitory effect.
Experimental Protocols
The following protocols are based on established methods for studying NLRP3 inflammasome inhibitors, particularly the well-characterized analog MCC950. These should be adapted and optimized for specific experimental conditions.
Protocol 1: In Vitro Inhibition of NLRP3 Inflammasome Activation in Murine Bone Marrow-Derived Macrophages (BMDMs)
1. Materials:
-
Murine bone marrow cells
-
L929-conditioned medium or recombinant M-CSF
-
DMEM supplemented with 10% FBS, penicillin/streptomycin
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
This compound (MCC7840)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
ELISA kits for murine IL-1β and IL-18
-
LDH cytotoxicity assay kit
-
Reagents and equipment for Western blotting
2. BMDM Differentiation:
-
Harvest bone marrow from the femurs and tibias of mice.
-
Culture bone marrow cells in DMEM supplemented with 10% FBS and 20% L929-conditioned medium (or an appropriate concentration of M-CSF) for 6-7 days to differentiate into macrophages.
-
On day 7, harvest the adherent BMDMs.
3. Inflammasome Activation and Inhibition Assay:
-
Seed BMDMs in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) or DMSO vehicle control for 30-60 minutes.
-
Stimulate the cells with an NLRP3 activator, such as ATP (e.g., 5 mM) for 30-60 minutes or Nigericin (e.g., 10 µM) for 60-90 minutes.
4. Endpoint Analysis:
-
Cytokine Measurement (ELISA):
-
Carefully collect the cell culture supernatants.
-
Measure the concentration of IL-1β and IL-18 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Pyroptosis Assessment (LDH Assay):
-
Use the collected supernatants to measure the activity of lactate dehydrogenase (LDH) released from damaged cells, following the manufacturer's protocol.
-
-
Caspase-1 and Gasdermin D Cleavage (Western Blot):
-
For Western blot analysis, seed cells in larger format plates (e.g., 12- or 24-well plates) and scale up the treatment volumes accordingly.
-
After stimulation, collect the supernatant and lyse the cells in an appropriate lysis buffer.
-
Concentrate the proteins in the supernatant (e.g., by methanol-chloroform precipitation).
-
Perform SDS-PAGE and Western blotting on both cell lysates and concentrated supernatants.
-
Probe for cleaved caspase-1 (p20 subunit) in the supernatant and pro-caspase-1 in the lysate.
-
Probe for the N-terminal fragment of Gasdermin D (GSDMD-N) in the supernatant and full-length GSDMD in the lysate.
-
Protocol 2: In Vitro Inhibition of NLRP3 Inflammasome Activation in Human Peripheral Blood Mononuclear Cells (PBMCs)
1. Materials:
-
Human whole blood from healthy donors
-
Ficoll-Paque or similar density gradient medium
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
LPS
-
ATP or Nigericin
-
This compound (MCC7840)
-
DMSO
-
ELISA kits for human IL-1β and IL-18
2. PBMC Isolation:
-
Isolate PBMCs from whole blood using density gradient centrifugation with Ficoll-Paque.
-
Wash the isolated PBMCs with PBS.
3. Inflammasome Activation and Inhibition Assay:
-
Seed PBMCs in a 96-well plate at a density of 5 x 10^5 cells/well.
-
Prime the cells with LPS (e.g., 100 ng/mL) for 3-4 hours.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 30-60 minutes.
-
Stimulate with an NLRP3 activator (e.g., ATP or Nigericin) for the appropriate time.
4. Endpoint Analysis:
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-1β and IL-18 using human-specific ELISA kits.
-
Conclusion
This compound is a valuable research tool for dissecting the roles of the NLRP3 inflammasome in health and disease. The provided protocols, based on established methodologies for similar inhibitors, offer a framework for investigating the efficacy and mechanism of action of this compound in various cellular contexts. Researchers are encouraged to optimize these protocols for their specific experimental systems to generate robust and reproducible data. The potent and selective nature of this compound, combined with its favorable pharmacokinetic properties, positions it as a significant compound for advancing our understanding of NLRP3-driven inflammation.
References
Troubleshooting & Optimization
Emlenoflast Technical Support Center: Troubleshooting Insolubility in Aqueous Buffers
Welcome to the technical support center for Emlenoflast. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in aqueous buffers during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound (also known as MCC7840 or Inzomelid) is a potent and selective inhibitor of the NLRP3 inflammasome, a key component of the innate immune system.[1][2][3] As a sulfonylurea compound, this compound is hydrophobic, which can lead to poor solubility in aqueous buffers commonly used in biological assays.[1] This can result in compound precipitation, leading to inaccurate experimental results and difficulties in data interpretation.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. This compound exhibits high solubility in DMSO.[1] A sodium salt form of this compound is also available and shows even higher solubility in DMSO.[4]
Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What should I do?
This is a common issue known as "DMSO shock" or precipitation upon dilution. It occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where its solubility is much lower.[5][6] To troubleshoot this, refer to the detailed protocols and troubleshooting guide below. The key is to introduce the DMSO stock into the aqueous buffer slowly and with vigorous mixing to allow for proper dispersion.[5] Using co-solvents or excipients can also help maintain solubility.
Q4: How does pH affect the solubility of this compound?
As a sulfonylurea, the aqueous solubility of this compound is expected to be pH-dependent. The solubility of sulfonylureas generally increases with increasing pH.[7][8][9] This is because the sulfonylurea moiety can be deprotonated at higher pH, leading to a more soluble anionic form. While the exact pKa of this compound is not publicly available, it is advisable to work with buffers at neutral to slightly alkaline pH (e.g., pH 7.4 or higher) to improve solubility.
Q5: Are there any alternative formulations to improve the aqueous solubility of this compound?
Yes, using co-solvents and cyclodextrins can significantly enhance the aqueous solubility of hydrophobic compounds like this compound.[10][11][12][13] Formulations containing PEG300, Tween-80, or sulfobutylether-β-cyclodextrin (SBE-β-CD) have been shown to be effective for the sodium salt of this compound.[4]
Quantitative Data Summary
The following table summarizes the available solubility data for this compound and its sodium salt.
| Compound | Solvent | Concentration | Notes |
| This compound | DMSO | 125 mg/mL (321.77 mM) | Ultrasonic treatment may be needed. Use freshly opened, non-hygroscopic DMSO.[1] |
| This compound sodium | DMSO | 240 mg/mL (584.70 mM) | Ultrasonic treatment may be needed. Use freshly opened, non-hygroscopic DMSO.[4] |
| This compound sodium | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 6 mg/mL (14.62 mM) | A clear solution can be achieved.[4] |
| This compound sodium | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 6 mg/mL (14.62 mM) | A clear solution can be achieved.[4] |
| This compound sodium | 10% DMSO, 90% Corn Oil | ≥ 6 mg/mL (14.62 mM) | A clear solution can be achieved.[4] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Materials:
-
This compound or this compound sodium powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Sterile aqueous buffer of choice (e.g., PBS, TRIS, HEPES) at the desired pH
-
Sterile polypropylene tubes
-
Vortex mixer
-
-
Procedure:
-
Warm the aqueous buffer to room temperature or 37°C.
-
Add the required volume of the aqueous buffer to a sterile tube.
-
While vortexing the buffer at a moderate speed, add the this compound DMSO stock solution dropwise to the buffer. Crucially, do not add the buffer to the DMSO stock.
-
Continue vortexing for another 1-2 minutes to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
-
Protocol 3: Preparation of a Working Solution using a Co-solvent/Excipient
-
Materials:
-
This compound sodium DMSO stock solution
-
Sterile PEG300, Tween-80, and saline (0.9% NaCl) OR 20% (w/v) SBE-β-CD in saline
-
Sterile polypropylene tubes
-
Vortex mixer
-
-
Procedure for PEG300/Tween-80 formulation:
-
Prepare a fresh 60 mg/mL stock solution of this compound sodium in DMSO.
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the this compound sodium DMSO stock to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL and mix until a clear solution is formed.[4]
-
-
Procedure for SBE-β-CD formulation:
-
Prepare a fresh 60 mg/mL stock solution of this compound sodium in DMSO.
-
In a sterile tube, add 900 µL of 20% SBE-β-CD in saline.
-
While vortexing, slowly add 100 µL of the this compound sodium DMSO stock to the SBE-β-CD solution.
-
Continue mixing until a clear solution is obtained.[4]
-
Troubleshooting Guide
Caption: Troubleshooting workflow for this compound insolubility.
Signaling Pathway
This compound is a direct inhibitor of the NLRP3 inflammasome. The diagram below illustrates the canonical NLRP3 inflammasome activation pathway that this compound targets.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological and therapeutic significance of targeting NLRP3 inflammasome in the brain and the current efforts to develop brain-penetrant inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The effect of pH on the in-vitro dissolution of three second-generation sulphonylurea preparations: mechanism of antacid-sulphonylurea interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. grdc.com.au [grdc.com.au]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Formulation of ternary complexes of glyburide with hydroxypropyl-β-cyclodextrin and other solubilizing agents and their effect on release behavior of glyburide in aqueous and buffered media at different agitation speeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 13. scispace.com [scispace.com]
Emlenoflast Technical Support Center: Investigating Potential Off-Target Effects in Primary Neurons
This technical support center provides guidance for researchers, scientists, and drug development professionals using Emlenoflast in primary neuron cultures. The information is presented in a question-and-answer format to directly address potential issues and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound, also known as Inzomelid or MCC7840, is a potent and selective inhibitor of the NLRP3 inflammasome. Its on-target effect is the inhibition of NLRP3 inflammasome activation, which in turn blocks the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. This mechanism is crucial in studying neuroinflammatory processes in various neurological disease models.
Q2: Are there documented off-target effects of this compound in primary neurons?
Currently, there is a lack of specific published data detailing off-target effects of this compound directly in primary neuron cultures. This compound has demonstrated a good safety profile in clinical trials. However, as with any small molecule inhibitor, it is crucial for researchers to empirically determine the optimal concentration and to include appropriate controls to monitor for potential off-target effects in their specific experimental system.
Q3: What is the recommended concentration range for this compound in primary neuron experiments?
The effective concentration of this compound for NLRP3 inhibition is in the nanomolar range. For cell-based assays, a starting point for a dose-response curve could be between 10 nM and 1 µM. It is highly recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific primary neuron culture and experimental conditions.
Q4: How can I distinguish between on-target NLRP3 inhibition and potential off-target neuronal effects?
This requires careful experimental design. Consider the following approaches:
-
Use of NLRP3-deficient neurons: If the observed effect persists in primary neurons from NLRP3 knockout animals, it is likely an off-target effect.
-
Rescue experiments: If the neuronal phenotype is due to NLRP3 inhibition, it might be rescued by downstream effectors of the pathway.
-
Use of structurally different NLRP3 inhibitors: If another potent and specific NLRP3 inhibitor with a different chemical scaffold produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Monitor neuronal health: Assess general neuronal health markers that are unlikely to be directly modulated by NLRP3 inflammasome activity in the absence of an inflammatory stimulus.
Q5: I am observing neuronal toxicity after treating with this compound. What are the potential causes?
Several factors could contribute to apparent toxicity:
-
High concentration: The concentration of this compound used may be too high for your specific primary neuron culture. It is critical to perform a toxicity curve.
-
Solvent toxicity: The vehicle (e.g., DMSO) used to dissolve this compound might be at a toxic concentration. Ensure the final solvent concentration is consistent across all conditions and is at a non-toxic level (typically ≤ 0.1%).
-
Culture conditions: Primary neurons are sensitive to changes in their environment. Ensure that the culture conditions are optimal and stable.
-
On-target effects in sensitive models: In some specific disease models or with certain genetic backgrounds, inhibition of a key signaling pathway, even an inflammatory one, could have unforeseen consequences on neuronal survival.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Unexpected Decrease in Neuronal Viability | - this compound concentration is too high.- Vehicle (e.g., DMSO) toxicity.- Sub-optimal culture conditions. | - Perform a dose-response curve to determine the IC50 for toxicity.- Include a vehicle-only control at the same final concentration.- Ensure consistent and optimal culture conditions (media, supplements, CO2, temperature). |
| Alterations in Neuronal Morphology (e.g., neurite retraction) | - High concentration of this compound.- Stress response of the neurons to the treatment. | - Test a lower concentration range of this compound.- Perform time-course experiments to observe when morphological changes appear.- Quantify neurite length and branching as a sensitive measure of neuronal health. |
| Inconsistent Experimental Results | - Variability in primary neuron culture preparations.- Inconsistent this compound preparation and storage.- Pipetting errors. | - Standardize the primary neuron isolation and culture protocol.- Prepare fresh dilutions of this compound from a validated stock solution for each experiment.- Use calibrated pipettes and ensure thorough mixing. |
Quantitative Data Summary
The following table summarizes the reported potency of this compound.
| Parameter | Value | Assay System |
| IC50 | <100 nM | Inhibition of NLRP3 inflammasome activation |
Below is an example of how to structure data from a dose-response experiment to assess the potential toxicity of this compound in primary neurons.
Example: Dose-Response of this compound on Primary Cortical Neuron Viability
| This compound Concentration | Vehicle (DMSO) Concentration | Neuronal Viability (% of Control) | Standard Deviation |
| 0 nM (Control) | 0.1% | 100% | 5.2 |
| 10 nM | 0.1% | 98.7% | 4.8 |
| 100 nM | 0.1% | 97.2% | 5.5 |
| 1 µM | 0.1% | 95.5% | 6.1 |
| 10 µM | 0.1% | 85.3% | 7.9 |
| 100 µM | 0.1% | 52.1% | 9.3 |
Note: This is hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Treatment of Primary Neurons with this compound
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into small volumes and store at -80°C to avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of this compound in pre-warmed, serum-free neuronal culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatment groups and the vehicle control.
-
-
Treatment of Primary Neurons:
-
Culture primary neurons to the desired developmental stage (e.g., DIV 7-10).
-
Carefully remove half of the culture medium from each well.
-
Add an equal volume of the prepared this compound working solutions or vehicle control medium to the respective wells.
-
Incubate the neurons for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard culture conditions (37°C, 5% CO2).
-
Protocol 2: Assessment of Neuronal Viability using MTT Assay
-
Reagent Preparation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Filter-sterilize the solution.
-
Prepare a solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
-
MTT Assay Procedure:
-
Following treatment with this compound, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C in a humidified chamber.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
-
Visualizations
Caption: NLRP3 Inflammasome Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow to investigate potential off-target effects of this compound.
Emlenoflast In Vitro Cytotoxicity Assessment: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals assessing the in vitro cytotoxicity of Emlenoflast.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic profile of this compound in vitro?
A1: this compound is a potent and selective inhibitor of the NLRP3 inflammasome.[1] Its primary mechanism of action is not directed at inducing cell death. Therefore, high levels of cytotoxicity are generally not expected in standard in vitro assays, especially at concentrations where it effectively inhibits NLRP3. However, off-target effects at higher concentrations could potentially lead to cytotoxicity. One study on a similar NLRP3 inhibitor, NT-0527, indicated that the selective inhibition of IL-1β release without affecting IL-6 or TNFα release suggests a lack of general cytotoxicity.[2]
Q2: Which cell lines are recommended for assessing the cytotoxicity of this compound?
A2: The choice of cell line should be guided by the research question. For general cytotoxicity screening, commonly used cell lines such as HEK293T, HeLa, or HepG2 can be employed. To assess cytotoxicity in a more relevant context for its anti-inflammatory activity, immune cell lines like THP-1 (human monocytic cell line) or primary immune cells (e.g., peripheral blood mononuclear cells - PBMCs) are recommended.
Q3: Which in vitro cytotoxicity assays are most appropriate for this compound?
A3: A multi-assay approach is recommended to obtain a comprehensive understanding of this compound's cytotoxic potential. This should include assays that measure different cellular parameters:
-
Metabolic Activity: MTT or MTS assays.[3]
-
Cell Membrane Integrity: Lactate dehydrogenase (LDH) assay.[4]
-
Cell Viability/Membrane Integrity: Calcein AM or Trypan Blue exclusion assay.[3][4]
Q4: How can I differentiate between cytotoxicity and the intended anti-inflammatory effect of this compound in my assays?
A4: It is crucial to include appropriate controls. In assays using immune cells stimulated to produce inflammatory responses, you should have:
-
Untreated cells (negative control).
-
Cells treated with a known cytotoxic agent (positive control for cytotoxicity).
-
Cells stimulated to induce an inflammatory response (e.g., with LPS and ATP) without this compound.
-
Stimulated cells treated with this compound.
By comparing the results from these groups, you can distinguish between a reduction in cell viability due to cytotoxicity and a reduction in inflammatory markers due to the specific inhibitory action of this compound.
Troubleshooting Guide
Issue 1: High background signal in my LDH assay.
-
Question: I am observing high LDH release in my negative control wells, making it difficult to assess the cytotoxicity of this compound. What could be the cause?
-
Answer: High background in an LDH assay can be caused by several factors:
-
Rough cell handling: Overly vigorous pipetting or centrifugation can damage cell membranes. Ensure gentle handling of cells.
-
Serum in the medium: Some components in serum can have LDH-like activity. Consider using a serum-free medium for the assay period if your cells can tolerate it.
-
Contamination: Microbial contamination can lead to cell lysis. Check your cultures for any signs of contamination.
-
Issue 2: Inconsistent results between MTT and LDH assays.
-
Question: My MTT assay suggests a decrease in cell viability at a certain concentration of this compound, but the LDH assay does not show a corresponding increase in cytotoxicity. Why is this happening?
-
Answer: This discrepancy can arise because the two assays measure different cellular parameters.
-
The MTT assay measures mitochondrial reductase activity, which is an indicator of metabolic activity.[5] A decrease in the MTT signal could indicate a reduction in cell proliferation or a change in metabolic state without necessarily causing cell membrane rupture.
-
The LDH assay measures the release of lactate dehydrogenase, which only occurs upon loss of cell membrane integrity.[4]
-
It is possible that this compound, at the tested concentration, is cytostatic (inhibits cell growth) or alters mitochondrial function without causing overt cell death.
-
Issue 3: I am not observing a dose-dependent cytotoxic effect with my positive control.
-
Question: My positive control for cytotoxicity (e.g., doxorubicin) is not showing the expected dose-dependent cell death. What should I check?
-
Answer: Several factors could be at play:
-
Reagent integrity: Ensure your positive control reagent has been stored correctly and has not expired.
-
Cell density: The initial number of cells seeded can influence the outcome. Ensure consistent and appropriate cell seeding density across all wells.
-
Incubation time: The duration of exposure to the cytotoxic agent may be insufficient. Optimize the incubation time for your specific cell line and positive control.
-
Illustrative Quantitative Data
Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines after 48-hour exposure.
| Cell Line | Assay Type | IC50 (µM) |
| THP-1 | MTT | > 100 |
| HEK293T | MTT | > 100 |
| HepG2 | MTT | 85.2 |
Note: This data is illustrative and not based on published experimental results for this compound.
Table 2: Representative Results from Multiple Cytotoxicity Assays on THP-1 cells treated with this compound for 24 hours.
| This compound (µM) | Cell Viability (% of Control) - MTT Assay | Cytotoxicity (% of Max Lysis) - LDH Assay | Live Cells (% of Control) - Calcein AM Assay |
| 0.1 | 99.8 | 1.2 | 99.5 |
| 1 | 98.5 | 1.5 | 98.9 |
| 10 | 95.3 | 2.1 | 96.2 |
| 50 | 90.1 | 4.8 | 91.7 |
| 100 | 88.7 | 5.3 | 89.4 |
Note: This data is illustrative and not based on published experimental results for this compound.
Experimental Protocols
MTT Assay for Cell Viability
This protocol assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases, which reduce MTT to a purple formazan product.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium only (blank) and cells with medium but no drug (negative control).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified chamber.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the negative control after subtracting the blank absorbance.
LDH Assay for Cytotoxicity
This protocol measures cytotoxicity by quantifying the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Cell culture medium (serum-free for the assay is recommended)
-
Commercially available LDH cytotoxicity assay kit
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with serial dilutions of this compound and incubate for the desired time.
-
Include control wells: untreated cells (spontaneous LDH release), cells treated with lysis buffer (maximum LDH release), and medium only (background).
-
Transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at 490 nm.
-
Calculate cytotoxicity as a percentage relative to the maximum LDH release control after subtracting background values.
Calcein AM Assay for Cell Viability
This assay uses a non-fluorescent, cell-permeable dye (Calcein AM) that is converted into a fluorescent product by live cells, allowing for the quantification of viable cells.
Materials:
-
96-well black-walled, clear-bottom cell culture plates
-
This compound stock solution
-
Cell culture medium
-
Calcein AM stock solution (e.g., 1 mM in DMSO)
-
Fluorescence microplate reader
Procedure:
-
Seed and treat cells with this compound in a 96-well black-walled plate as previously described.
-
At the end of the treatment period, prepare a working solution of Calcein AM in PBS (e.g., 2 µM).
-
Remove the treatment medium and wash the cells gently with PBS.
-
Add 100 µL of the Calcein AM working solution to each well.
-
Incubate for 30 minutes at 37°C.
-
Measure fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
Calculate cell viability as a percentage of the fluorescence from the untreated control wells.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Profile of NT-0527, a brain penetrant NLRP3 Inflammasome inhibitor suitable as an in vivo tool compound for neuroinflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Cytotoxicity Analysis Service - Creative Biolabs [creative-biolabs.com]
- 5. In vitro cytotoxicity assay: Significance and symbolism [wisdomlib.org]
Technical Support Center: Optimizing Emlenoflast Efficacy in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of Emlenoflast in animal models. The information is presented in a user-friendly question-and-answer format, addressing specific challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as Inzomelid, IZD-174, and MCC7840) is an orally bioavailable and central nervous system (CNS) penetrant small molecule inhibitor of the NLRP3 inflammasome.[1][2] The NLRP3 inflammasome is a key component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines IL-1β and IL-18.[3] this compound works by directly inhibiting the activation of the NLRP3 inflammasome, thereby reducing the downstream inflammatory cascade.[1][3] While its precise binding mechanism is not fully elucidated, it has demonstrated potent inhibition of NLRP3 in various cell types.[3]
Q2: What are the key advantages of this compound compared to other NLRP3 inhibitors like MCC950?
A2: this compound has been shown to have an improved pharmacological profile compared to the widely studied NLRP3 inhibitor, MCC950. In preclinical models, this compound demonstrated superior systemic exposure, a longer half-life, enhanced brain permeability, and better bioavailability.[1] This improved profile suggests that this compound may achieve greater therapeutic concentrations in target tissues, particularly the brain, potentially leading to enhanced efficacy in models of neuroinflammation.[1]
Q3: In which animal models has this compound or other NLRP3 inhibitors shown efficacy?
A3: this compound has demonstrated significant efficacy in preclinical models of Parkinson's disease, where it attenuated neuroinflammation, protected against motor deficits, and preserved dopamine levels.[1] Other NLRP3 inhibitors, such as MCC950, have shown therapeutic potential in a broader range of animal models, including those for:
-
Multiple Sclerosis[4]
-
Alzheimer's Disease[4]
-
Gout[3]
-
Type 2 Diabetes[3]
-
Cryopyrin-Associated Periodic Syndromes (CAPS)[5]
Troubleshooting Guide
Issue 1: Suboptimal Efficacy or High Variability in Results
-
Question: We are observing lower-than-expected efficacy or high variability between animals in our study. What are the potential causes and solutions?
-
Answer: Suboptimal efficacy and high variability can stem from several factors related to drug formulation, administration, and the animal model itself. Here are some troubleshooting steps:
-
Formulation and Solubility:
-
Problem: this compound, like many small molecules, may have limited aqueous solubility. Improper formulation can lead to poor absorption and inconsistent bioavailability.
-
Solution: Ensure this compound is fully dissolved in a suitable vehicle. For oral administration, formulations using vehicles such as 0.5% (w/v) methylcellulose or cyclodextrins can improve solubility and absorption. It is critical to confirm the stability of the formulation over the duration of the experiment.
-
-
Route of Administration and Dosing:
-
Problem: Incorrect administration technique can lead to inaccurate dosing. For oral gavage, ensure the compound is delivered directly to the stomach without causing stress or injury to the animal.
-
Solution: All personnel involved in dosing should be properly trained in the chosen administration technique. For oral dosing, fasting the animals for a few hours prior to administration can sometimes reduce variability in absorption, but this should be considered in the context of the specific animal model and its metabolic needs.
-
-
Animal Model Considerations:
-
Problem: The specific strain, age, and sex of the animal model can influence drug metabolism and disease progression, leading to variable responses.
-
Solution: Use a well-characterized and standardized animal model.[6][7][8][9] Ensure that animals are age- and sex-matched across all experimental groups. The timing of treatment initiation relative to disease onset is also a critical factor that should be optimized and standardized.[8]
-
-
Issue 2: Poor Central Nervous System (CNS) Penetration
-
Question: We are not observing the expected effects of this compound in our neuroinflammation model. How can we confirm and improve CNS penetration?
-
Answer: While this compound is designed to be CNS-penetrant, several factors can influence its ability to cross the blood-brain barrier (BBB) effectively in a given experimental setup.
-
Verification of CNS Penetration:
-
Solution: The most direct way to assess CNS penetration is to measure the concentration of this compound in the brain tissue and cerebrospinal fluid (CSF) at various time points after administration. This can be achieved through techniques like liquid chromatography-mass spectrometry (LC-MS/MS).
-
-
Strategies to Enhance CNS Delivery:
-
Problem: The physicochemical properties of the drug and the physiological state of the BBB can impact CNS delivery.
-
Solution: While modifying the molecule itself is not an option for a defined compound like this compound, formulation strategies can be employed. For instance, the use of nanocarriers or lipid-based delivery systems has been explored to enhance the CNS penetration of small molecules.[10] However, these approaches would require significant formulation development and characterization. A more straightforward approach is to ensure optimal oral bioavailability, as higher plasma concentrations can drive greater CNS penetration.[11][12][13]
-
-
Experimental Protocols
Protocol 1: In Vivo NLRP3 Inflammasome Activation and Inhibition in a Peritonitis Model
This protocol is adapted from established methods for inducing NLRP3-dependent inflammation in mice.[14][15][16][17]
-
Animal Model: C57BL/6 mice (8-12 weeks old).
-
Reagents:
-
Lipopolysaccharide (LPS)
-
Monosodium urate (MSU) crystals
-
This compound or vehicle control
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Prepare this compound in a suitable oral vehicle (e.g., 0.5% methylcellulose).
-
Administer this compound or vehicle to mice via oral gavage at the desired dose.
-
One hour after treatment, inject mice intraperitoneally (i.p.) with LPS (20 mg/kg) to prime the NLRP3 inflammasome.
-
Three hours after LPS injection, inject mice i.p. with MSU crystals (0.5 mg in 0.5 mL sterile PBS) to activate the NLRP3 inflammasome.
-
Six hours after MSU injection, euthanize the mice and collect peritoneal lavage fluid by washing the peritoneal cavity with 5 mL of cold PBS.
-
-
Endpoint Analysis:
-
Centrifuge the peritoneal lavage fluid to pellet the cells.
-
Measure IL-1β levels in the supernatant by ELISA.
-
Count the number of neutrophils in the cell pellet using flow cytometry or by staining cytospins.
-
Protocol 2: Assessment of this compound Efficacy in a Mouse Model of Parkinson's Disease
This protocol is based on the study that demonstrated the efficacy of this compound in a 6-hydroxydopamine (6-OHDA) model of Parkinson's disease.[1]
-
Animal Model: C57BL/6 mice.
-
Induction of Parkinson's Disease Model:
-
Anesthetize mice and stereotactically inject 6-OHDA into the striatum to induce dopaminergic neurodegeneration.
-
-
Treatment:
-
Begin daily oral administration of this compound or vehicle one week after the 6-OHDA lesioning.
-
-
Behavioral Assessment:
-
Perform behavioral tests such as the cylinder test or apomorphine-induced rotation test at regular intervals to assess motor deficits.
-
-
-
Euthanize mice and collect brain tissue.
-
Perform immunohistochemistry on brain sections to quantify the loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra.
-
Measure dopamine levels in the striatum using high-performance liquid chromatography (HPLC).
-
Assess neuroinflammation by measuring levels of inflammatory markers (e.g., Iba1 for microglia activation, GFAP for astrogliosis) in brain tissue lysates or through immunohistochemistry.
-
Data Presentation
Table 1: In Vitro Potency of NLRP3 Inflammasome Inhibitors
| Compound | Cell Type | Stimulation | IC50 (nM) | Reference |
| This compound (MCC7840) | Human Monocyte-Derived Macrophages (HMDM) | LPS/ATP | 13 | [3] |
| This compound (MCC7840) | Murine Microglia | LPS/ATP | 4.7 | [3] |
| MCC950 | Human Monocyte-Derived Macrophages (HMDM) | LPS/ATP | 11 | [3] |
Table 2: Preclinical Efficacy of this compound in a Parkinson's Disease Mouse Model[1]
| Treatment Group | Motor Deficit Improvement (vs. Vehicle) | Dopamine Level Preservation (vs. Vehicle) | Reduction in Neuroinflammation (vs. Vehicle) |
| This compound | Significant improvement in motor function | Significant preservation of striatal dopamine | Significant reduction in microglial activation |
| Vehicle | Progressive motor decline | Significant loss of striatal dopamine | Pronounced microglial activation |
Visualizations
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound efficacy in an animal model.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. A Patent Review of NLRP3 Inhibitors to Treat Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Pharmacological Modulation of NLRP3: From Therapy Personalization to Innovative Drugs [imrpress.com]
- 6. A standardised framework to identify optimal animal models for efficacy assessment in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A standardised framework to identify optimal animal models for efficacy assessment in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Considerations for the sensible use of rodent models of inflammatory disease in predicting efficacy of new biological therapeutics in the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. “Enhancing Oral Drug Absorption: Overcoming Physiological and Pharmaceutical Barriers for Improved Bioavailability” | Semantic Scholar [semanticscholar.org]
- 11. Minimizing Drug Exposure in the CNS while Maintaining Good Oral Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
Emlenoflast vs. MCC950: A Comparative Guide to NLRP3 Inflammasome Inhibition
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver of inflammation in a wide range of diseases. Its activation leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, making it a prime target for therapeutic intervention. Among the small molecule inhibitors developed to target this pathway, Emlenoflast and MCC950 have garnered significant attention. This guide provides an objective, data-driven comparison of these two prominent NLRP3 inhibitors to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action: Targeting the Core of Inflammasome Assembly
Both this compound and MCC950 are potent and selective inhibitors of the NLRP3 inflammasome, but they exhibit subtle differences in their characterized mechanisms of action.
MCC950 is a well-characterized diarylsulfonylurea-containing compound that directly targets the NLRP3 protein.[1][2] It specifically binds to the Walker B motif within the NACHT domain of NLRP3.[1][3][4] This interaction is crucial as it inhibits the ATPase activity of NLRP3, preventing the conformational changes necessary for its oligomerization and the subsequent recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD).[1][2][3] By blocking this essential step, MCC950 effectively abrogates both canonical and non-canonical NLRP3 inflammasome activation.[2][5] Importantly, MCC950 has been shown to be highly selective for NLRP3 and does not inhibit other inflammasomes such as AIM2, NLRC4, or NLRP1.[5][6]
This compound , also known as MCC7840 or Inzomelid, is a sulfonylurea compound and an analog of MCC950.[7][8] It is also a potent and selective inhibitor of the NLRP3 inflammasome.[7][9] While its precise binding mechanism has not been as extensively detailed as that of MCC950, its structural similarity and function as an MCC950 analogue suggest it likely shares a similar mechanism of directly targeting the NLRP3 protein to prevent its activation.[3][7] this compound is noted for its oral bioavailability and ability to penetrate the central nervous system.[8][10]
Potency and Efficacy: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and MCC950, providing a comparative view of their potency in vitro and their activity in vivo.
| Inhibitor | Assay System | IC50 | Reference |
| This compound | NLRP3 Inflammasome Activation | <100 nM | [7][9] |
| MCC950 | LPS + ATP-stimulated BMDMs | 7.5 nM | [5][11] |
| MCC950 | LPS + ATP-stimulated HMDMs | 8.1 nM | [11] |
| MCC950 | LPS + Nigericin-stimulated THP-1 cells | 0.2 µM | [12] |
Table 1: In Vitro Potency of this compound and MCC950. This table highlights the half-maximal inhibitory concentration (IC50) of the compounds in various cell-based assays of NLRP3 inflammasome activation. BMDMs: Bone Marrow-Derived Macrophages; HMDMs: Human Monocyte-Derived Macrophages.
| Inhibitor | Animal Model | Dose and Route | Key Findings | Reference |
| This compound | Mouse | 4 mg/kg (i.v.) | t1/2 = 3.39 h, AUC0-last = 107097 ng•h/mL, CL = 0.621 mL/min/kg | [7] |
| This compound | Mouse | 20 mg/kg (p.o.) | Oral bioavailability = 67.2%, Cmax = 60467 ng/mL, t1/2 = 5.02 h | [7] |
| MCC950 | Mouse model of CAPS | - | Rescued neonatal lethality | [5][6] |
| MCC950 | Mouse model of EAE | - | Attenuated disease severity | [5][6] |
| MCC950 | Pig model of myocardial infarction | - | Reduced infarct size and preserved cardiac function | [1] |
| MCC950 | Mouse model of atherosclerosis | 10 mg/kg (i.p.) | Reduced atherosclerotic lesion development | [13] |
| MCC950 | Mouse model of spinal cord injury | - | Improved neurological outcomes | [14] |
Table 2: In Vivo Activity and Pharmacokinetics. This table summarizes reported in vivo efficacy and pharmacokinetic parameters for this compound and MCC950 in various preclinical models. CAPS: Cryopyrin-Associated Periodic Syndromes; EAE: Experimental Autoimmune Encephalomyelitis.
Experimental Methodologies
The evaluation of NLRP3 inhibitors typically involves a series of well-established in vitro and in vivo assays.
In Vitro NLRP3 Inflammasome Activation Assay
A standard method to assess the potency of NLRP3 inhibitors involves the use of primary macrophages or monocytic cell lines.
-
Cell Culture: Mouse bone marrow-derived macrophages (BMDMs), human peripheral blood mononuclear cells (PBMCs), or the human monocytic cell line THP-1 are commonly used.
-
Priming (Signal 1): Cells are first primed with a Toll-like receptor (TLR) agonist, typically lipopolysaccharide (LPS), for several hours. This step upregulates the expression of NLRP3 and pro-IL-1β.[15]
-
Inhibitor Treatment: The cells are pre-treated with varying concentrations of the inhibitor (e.g., this compound or MCC950) for a short period.
-
Activation (Signal 2): The NLRP3 inflammasome is then activated with a second stimulus, such as ATP, nigericin, or monosodium urate (MSU) crystals.[1]
-
Readout: The supernatant is collected, and the concentration of secreted IL-1β is measured by ELISA. The IC50 value is calculated from the dose-response curve.
In Vivo Models of NLRP3-Driven Disease
To assess the in vivo efficacy of these inhibitors, various animal models of diseases where NLRP3 plays a pathogenic role are utilized.
-
LPS-Induced Systemic Inflammation: Mice are injected with LPS to induce a systemic inflammatory response. The inhibitor is administered prior to or after the LPS challenge, and circulating levels of IL-1β are measured.
-
Cryopyrin-Associated Periodic Syndromes (CAPS) Model: Mouse models with gain-of-function mutations in the Nlrp3 gene that mimic human CAPS are used to evaluate the ability of inhibitors to rescue the severe inflammatory phenotype and lethality.[5]
-
Experimental Autoimmune Encephalomyelitis (EAE): This is a mouse model of multiple sclerosis where NLRP3-mediated inflammation contributes to the pathology. Inhibitors are tested for their ability to reduce disease severity.[5]
-
Atherosclerosis Models: Apolipoprotein E-deficient (ApoE-/-) mice fed a high-fat diet are used to study the effect of NLRP3 inhibition on the development of atherosclerotic plaques.[13]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of NLRP3 inhibition and the typical experimental process, the following diagrams are provided.
Figure 1: NLRP3 Inflammasome Signaling Pathway and Inhibition. This diagram illustrates the two-signal model of NLRP3 inflammasome activation and the point of intervention by this compound and MCC950.
Figure 2: In Vitro Experimental Workflow. This flowchart outlines the key steps in a typical in vitro experiment to determine the potency of NLRP3 inhibitors.
Conclusion
Both this compound and MCC950 are highly effective and specific inhibitors of the NLRP3 inflammasome. MCC950 is extensively characterized, with a well-defined mechanism of action and a wealth of publicly available in vitro and in vivo data, making it a benchmark compound for NLRP3 inhibition studies. This compound, an analog of MCC950, also demonstrates potent inhibitory activity and possesses the advantageous properties of being orally bioavailable and CNS-penetrant, which may offer therapeutic benefits for neuroinflammatory conditions.
The choice between this compound and MCC950 will depend on the specific research question. For foundational studies on the mechanism of NLRP3 inhibition, the extensive characterization of MCC950 makes it an excellent choice. For translational studies, particularly those involving oral administration or targeting the central nervous system, this compound presents a compelling alternative. This guide provides the necessary data and context to make an informed decision for future research and development in the promising field of NLRP3 inflammasome-targeted therapeutics.
References
- 1. invivogen.com [invivogen.com]
- 2. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 3. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. This compound (MCC7840, Inzomelid, IZD174) | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 10. Biological and therapeutic significance of targeting NLRP3 inflammasome in the brain and the current efforts to develop brain-penetrant inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Frontiers | MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury [frontiersin.org]
- 15. Selective NLRP3 Inflammasome Inhibitor MCC950 Suppresses Inflammation and Facilitates Healing in Vascular Materials - PMC [pmc.ncbi.nlm.nih.gov]
Emlenoflast in the Landscape of NLRP3 Inhibitors: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical target in a wide array of inflammatory and autoimmune diseases. Its activation leads to the release of potent pro-inflammatory cytokines, IL-1β and IL-18, driving inflammatory processes. The pursuit of small molecule inhibitors of NLRP3 is a highly active area of research and development. This guide provides an objective in vitro comparison of Emlenoflast (also known as Inzomelid and MCC7840) with other notable NLRP3 inhibitors, supported by experimental data and detailed methodologies to aid researchers in their evaluation of these compounds.
Quantitative Comparison of In Vitro Potency
The following table summarizes the in vitro potency (IC50) of this compound and other selected NLRP3 inhibitors. It is crucial to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, such as cell types, stimuli, and assay formats.
| Inhibitor | Alias(es) | IC50 (nM) | Cell Type | Stimulus | Reference(s) |
| This compound | Inzomelid, MCC7840 | < 100 | Not specified | Not specified | [1][2][3] |
| DFV890 | 1.0 - 2.9 | Peripheral blood cells | LPS | [4] | |
| MCC950 | CRID3 | 7.5 | Bone Marrow-Derived Macrophages (BMDM) | LPS + ATP | [5] |
| 8.1 | Human Monocyte-Derived Macrophages (HMDM) | Not specified | [6] | ||
| ZYIL1 | Usnoflast | 4.5 | Human Peripheral Blood Mononuclear Cells (hPBMCs) | ATP | [4][7] |
| 10 | THP-1 | Monosodium Urate (MSU) | [7] | ||
| 11 | THP-1 | Nigericin | [4][7] | ||
| 13 | THP-1 | ATP | [7] | ||
| 43 | Microglia | Nigericin | [7][8] | ||
| RRx-001 | Not specified in nM for IL-1β inhibition | Not specified | Not specified | ||
| OLT1177 | Dapansutrile | Nanomolar range | Not specified | Not specified | [9] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the context in which these inhibitors function, the following diagrams illustrate the NLRP3 inflammasome signaling pathway and a typical experimental workflow for evaluating NLRP3 inhibitors in vitro.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (MCC7840, Inzomelid, IZD174) | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ZYIL1 (Usnoflast) | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 8. A novel selective NLRP3 inhibitor shows disease-modifying potential in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
Validating Emlenoflast's Specificity for the NLRP3 Inflammasome: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Emlenoflast, a potent inhibitor of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome, against other known NLRP3 inhibitors. The following sections detail its specificity, mechanism of action, and the experimental protocols used for validation, offering a resource for researchers in inflammation and drug discovery.
Introduction to NLRP3 Inflammasome Inhibition
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system. Its activation in response to a wide range of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) leads to the maturation and secretion of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces a form of inflammatory cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a key therapeutic target.
This compound (also known as MCC7840, IZD174, or Inzomelid) has emerged as a potent and selective small molecule inhibitor of the NLRP3 inflammasome.[1][2] This guide compares its performance with other well-characterized NLRP3 inhibitors: MCC950, Dapansutrile, and ZYIL1.
Canonical NLRP3 Inflammasome Activation Pathway
The activation of the NLRP3 inflammasome is a two-step process. The first step, "priming," is typically initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), leading to the upregulation of NLRP3 and pro-IL-1β expression via the NF-κB signaling pathway. The second step, "activation," is triggered by a variety of stimuli, including ATP, crystalline substances, and pore-forming toxins, which leads to the assembly of the NLRP3 inflammasome complex, caspase-1 activation, and subsequent cytokine processing and pyroptosis.
NLRP3 Inflammasome Activation Pathway
Comparative Specificity of NLRP3 Inhibitors
The specificity of an NLRP3 inhibitor is critical to avoid off-target effects on other inflammasomes, such as NLRC4 and AIM2, which are important for host defense against various pathogens. The following table summarizes the available quantitative data on the inhibitory potency and selectivity of this compound and its comparators.
| Compound | Target Inflammasome | IC50 (nM) | Notes |
| This compound | NLRP3 | < 100 | Potent and selective inhibitor. Quantitative data on NLRC4 and AIM2 inhibition is not readily available.[1][2] |
| NLRC4 | > 10,000 (inferred) | Generally reported as selective, implying significantly weaker or no inhibition. | |
| AIM2 | > 10,000 (inferred) | Generally reported as selective, implying significantly weaker or no inhibition. | |
| MCC950 | NLRP3 | 7.5 - 8.1 | Highly potent and selective. No significant inhibition of NLRC4, AIM2, or NLRP1 inflammasomes observed at concentrations up to 10 µM.[3][4][5] |
| NLRC4 | > 10,000 | No significant inhibition observed.[3][4][5] | |
| AIM2 | > 10,000 | No significant inhibition observed.[3][4][5] | |
| Dapansutrile | NLRP3 | ~100-1000 (estimated) | Described as a selective inhibitor with no effect on NLRC4 and AIM2 inflammasomes.[2][6][7] |
| NLRC4 | No effect | Reported to not inhibit NLRC4.[2][6][7] | |
| AIM2 | No effect | Reported to not inhibit AIM2.[2][6][7] | |
| ZYIL1 | NLRP3 | ~10-50 | A potent inhibitor. Stated to be selective, but detailed comparative IC50 values are not widely published.[8] |
| NLRC4 | Not available | ||
| AIM2 | Not available |
Note: The IC50 values can vary depending on the cell type and assay conditions. The data presented here is for comparative purposes.
Mechanism of Action
The direct molecular target of an inhibitor is a key aspect of its specificity.
-
This compound : While the precise binding mechanism has not been extensively reported, as a close analog of MCC950, it is presumed to share a similar mechanism of action.[9]
-
MCC950 : Directly binds to the Walker B motif within the NACHT domain of NLRP3, which is essential for its ATPase activity. This binding locks NLRP3 in an inactive conformation, preventing inflammasome assembly.[1]
-
Dapansutrile : Suggested to directly target NLRP3 and inhibit its ATPase activity, thereby preventing NLRP3-ASC interaction and inflammasome oligomerization.[6]
-
ZYIL1 : Prevents NLRP3-induced oligomerization of the adaptor protein ASC, a critical step in inflammasome assembly.[10]
Experimental Protocols for Specificity Validation
To validate the specificity of an NLRP3 inhibitor like this compound, a series of in vitro assays are typically performed using immune cells such as bone marrow-derived macrophages (BMDMs) or human monocyte-derived macrophages (THP-1).
Inflammasome Activation and Inhibition Assay
This assay assesses the ability of the compound to inhibit the activation of different inflammasomes.
Experimental Workflow for Inflammasome Inhibition Assay
Methodology:
-
Cell Culture and Priming:
-
Culture BMDMs or THP-1 cells in appropriate media.
-
Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.
-
-
Inhibitor Treatment:
-
Pre-incubate the primed cells with varying concentrations of this compound or comparator compounds for 30-60 minutes.
-
-
Inflammasome Activation:
-
To assess NLRP3 inhibition, stimulate the cells with an NLRP3 activator such as Nigericin (5-10 µM) or ATP (2.5-5 mM) for 1-2 hours.
-
To assess NLRC4 specificity, stimulate separate wells of primed cells with a specific NLRC4 activator, such as flagellin from Salmonella typhimurium.
-
To assess AIM2 specificity, transfect separate wells of primed cells with poly(dA:dT) to activate the AIM2 inflammasome.
-
-
Readouts:
-
Collect the cell culture supernatant to measure the levels of secreted IL-1β using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Prepare cell lysates to measure the activity of caspase-1 using a fluorometric or colorimetric assay.
-
Fix and stain the cells to visualize the formation of ASC specks, a hallmark of inflammasome activation, using immunofluorescence microscopy.
-
IL-1β ELISA Protocol
Materials:
-
IL-1β ELISA kit (commercially available)
-
Cell culture supernatants
-
Wash buffer
-
Detection antibody
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Coat a 96-well plate with capture antibody against IL-1β and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Wash and add streptavidin-HRP conjugate.
-
Wash and add TMB substrate. A color change will be observed.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of IL-1β in the samples based on the standard curve.
Caspase-1 Activity Assay Protocol
Materials:
-
Caspase-1 activity assay kit (fluorometric or colorimetric)
-
Cell lysates
-
Caspase-1 substrate (e.g., YVAD-pNA or YVAD-AFC)
-
Assay buffer
-
Microplate reader
Procedure:
-
Lyse the cells to release intracellular contents, including active caspase-1.
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-1 substrate (e.g., YVAD-pNA for colorimetric or YVAD-AFC for fluorometric detection) to each well.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
The signal intensity is directly proportional to the caspase-1 activity in the sample.
ASC Speck Visualization by Immunofluorescence
Materials:
-
Cells grown on coverslips
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking buffer (e.g., BSA in PBS)
-
Primary antibody against ASC
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Fix the cells with 4% PFA.
-
Permeabilize the cell membranes with a permeabilization buffer.
-
Block non-specific antibody binding.
-
Incubate with the primary antibody against ASC.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize the formation of ASC specks (large, perinuclear aggregates of ASC) using a fluorescence microscope. The percentage of cells with ASC specks can be quantified.
Conclusion
This compound is a potent inhibitor of the NLRP3 inflammasome with an IC50 in the nanomolar range. While direct quantitative comparisons of its selectivity against other inflammasomes are not widely published, it is generally considered to be a selective inhibitor, similar to its analog MCC950. The experimental protocols outlined in this guide provide a framework for researchers to independently validate the specificity and mechanism of action of this compound and other NLRP3 inhibitors in their own laboratories. Further studies are warranted to fully elucidate the comparative selectivity profile of this compound and its precise molecular interactions with the NLRP3 inflammasome.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. axonmedchem.com [axonmedchem.com]
- 3. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 6. immune-system-research.com [immune-system-research.com]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. zyduslife.com [zyduslife.com]
- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Oral NLRP3 Inflammasome Inhibitor ZYIL1: First‐in‐Human Phase 1 Studies (Single Ascending Dose and Multiple Ascending Dose) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Emlenoflast and CY-09 in NLRP3 Inflammasome Inhibition and ATP-Binding
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two prominent NLRP3 inflammasome inhibitors, Emlenoflast and CY-09, with a specific focus on their interaction with the ATP-binding site of NLRP3.
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide array of inflammatory diseases, making it a key target for therapeutic intervention. Both this compound and CY-09 have emerged as significant small molecule inhibitors of the NLRP3 inflammasome, albeit with distinct reported mechanisms of action. This guide synthesizes the available experimental data to offer a comparative overview of their performance, particularly in the context of ATP binding, a crucial step in NLRP3 activation.
Mechanism of Action and Targeting
This compound (MCC7840) is a potent and selective sulfonylurea-based inhibitor of the NLRP3 inflammasome. While its precise binding mechanism has not been publicly disclosed in detail, it is known to be a highly effective inhibitor of NLRP3-dependent inflammasome activation.[1][2] It is considered an analogue of MCC950, which has been shown to interact with the Walker B motif of the NLRP3 NACHT domain, suggesting a potential allosteric mechanism of inhibition that prevents ATP hydrolysis and locks NLRP3 in an inactive conformation.[3]
CY-09 is a selective and direct inhibitor of the NLRP3 inflammasome that functions by directly targeting the ATP-binding site.[4][5] Experimental evidence demonstrates that CY-09 binds to the Walker A motif within the NACHT domain of NLRP3.[6][7] This direct interaction competitively inhibits the binding of ATP, a necessary step for the conformational changes required for NLRP3 oligomerization and subsequent inflammasome assembly.[1][6] The dissociation constant (Kd) for the binding of CY-09 to NLRP3 has been reported to be 500 nM.[8]
Comparative Performance in Biochemical Assays
A direct, head-to-head comparison of this compound and CY-09 in an ATP-binding assay using identical experimental conditions is not available in the current body of scientific literature. However, by examining the available data for each compound, an indirect comparison of their potency and mechanism can be made.
| Parameter | This compound (MCC7840) | CY-09 | Source |
| Target Site | NLRP3 NACHT domain (precise site not fully elucidated, likely allosteric) | NLRP3 NACHT domain (Walker A motif - ATP-binding site) | [3][6][7] |
| Mechanism | Inhibition of NLRP3 inflammasome activation | Direct inhibition of NLRP3 ATPase activity by blocking ATP binding | [1][4][5] |
| IC50 (NLRP3 Inflammasome Activation) | <100 nM | 1-10 µM (dose-dependent inhibition observed) | [4] |
| Kd (Binding to NLRP3) | Not Reported | 500 nM | [8] |
| Effect on NLRP3 ATPase Activity | Not explicitly reported | Dose-dependent inhibition | [9] |
Note: The IC50 values represent the concentration of the inhibitor required to reduce the overall inflammasome activation by 50% and may not directly reflect the potency of ATP-binding inhibition.
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the comparison of these inhibitors.
NLRP3 ATPase Activity Assay (as performed for CY-09)
This assay measures the ability of a compound to inhibit the enzymatic activity of NLRP3, which hydrolyzes ATP.
-
Protein Purification: Recombinant human NLRP3 protein is purified.
-
Assay Reaction: The purified NLRP3 protein is incubated in an assay buffer containing ATP and the test compound (e.g., CY-09 at varying concentrations) or a vehicle control.
-
Incubation: The reaction mixture is incubated at a specified temperature (e.g., 37°C) for a set period to allow for ATP hydrolysis.
-
Phosphate Detection: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified. This can be achieved using a colorimetric method, such as the malachite green assay, which forms a colored complex with free phosphate.[10][11]
-
Data Analysis: The absorbance is measured using a spectrophotometer, and the concentration of released phosphate is calculated from a standard curve. The percentage of inhibition at each compound concentration is determined relative to the vehicle control, and the IC50 value is calculated.[9]
ATP-Binding Pull-Down Assay
This assay is used to determine if a compound can prevent the binding of NLRP3 to ATP.
-
Cell Lysate Preparation: Cells overexpressing tagged NLRP3 (e.g., Flag-NLRP3) are lysed to release the protein.
-
Incubation with Inhibitor: The cell lysate is pre-incubated with the test compound or a vehicle control.
-
ATP-Agarose Binding: ATP-conjugated agarose beads are added to the lysates. These beads will bind to proteins that have an ATP-binding site.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution and Detection: The proteins bound to the ATP-agarose beads are eluted. The amount of NLRP3 in the eluate is then quantified, typically by Western blotting using an antibody against the tag (e.g., anti-Flag). A reduction in the amount of pulled-down NLRP3 in the presence of the inhibitor indicates that the compound interferes with ATP binding.[12][13]
Visualizing the Mechanisms
To further elucidate the processes discussed, the following diagrams illustrate the NLRP3 inflammasome signaling pathway and a typical experimental workflow for assessing ATP-binding inhibition.
Caption: The NLRP3 inflammasome signaling pathway and points of inhibition.
Caption: Workflow for an ATP-binding pull-down assay.
Conclusion
Both this compound and CY-09 are valuable tools for studying and potentially treating NLRP3-driven inflammation. CY-09's mechanism is well-defined, directly targeting the ATP-binding site of NLRP3 to inhibit its function. In contrast, while this compound is a highly potent inhibitor of NLRP3 inflammasome activation, its precise molecular interactions are not as clearly elucidated in public literature. The provided data indicates that this compound has a significantly lower IC50 for overall inflammasome inhibition. However, without direct comparative data from an ATP-binding assay, it is difficult to definitively conclude on their relative performance at this specific mechanistic step. Researchers should consider these differences in mechanism and potency when selecting an inhibitor for their specific experimental needs. Further studies directly comparing these two compounds in parallel biochemical and cellular assays would be highly beneficial to the field.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ATP-binding and hydrolysis of human NLRP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Assessing the ATP Binding Ability of NLRP3 from Cell Lysates by a Pull-down Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Cross-Validation of Emlenoflast's Effects on the NLRP3 Inflammasome
This guide provides a comparative overview of Emlenoflast, a selective inhibitor of the NLRP3 inflammasome, and its alternatives. It is intended for researchers, scientists, and drug development professionals interested in the cross-validation of this compound's efficacy across different cell lines. The content includes a summary of its mechanism of action, comparative performance data, and detailed experimental protocols for in vitro validation.
Introduction to this compound and the NLRP3 Inflammasome
This compound, also known as IZD174 or MCC7840, is a potent and selective, orally bioavailable small molecule inhibitor of the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome.[1][2] The NLRP3 inflammasome is a critical component of the innate immune system, responsible for orchestrating inflammatory responses to a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[3][4]
Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases.[4] Consequently, its inhibition presents a promising therapeutic strategy. This compound and its close analog, MCC950, function by directly targeting the NLRP3 protein, thereby preventing its activation and the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[5][6]
The NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a tightly regulated two-step process. The first step, "priming," is typically initiated by signals like lipopolysaccharide (LPS) through Toll-like receptors (TLRs), leading to the transcriptional upregulation of NLRP3 and pro-IL-1β. The second step, "activation," is triggered by a diverse range of stimuli such as ATP, nigericin, or crystalline substances, which cause conformational changes in the NLRP3 protein. This leads to the recruitment of the adaptor protein ASC and pro-caspase-1, forming the active inflammasome complex. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms and also cleaves gasdermin D to induce pyroptosis, an inflammatory form of cell death.[7]
References
- 1. synthego.com [synthego.com]
- 2. Frontiers | A Comparative Study on the Efficacy of NLRP3 Inflammasome Signaling Inhibitors in a Pre-clinical Model of Bowel Inflammation [frontiersin.org]
- 3. invivogen.com [invivogen.com]
- 4. Frontiers | NLRP3 inflammasome and its inhibitors: a review [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. invivogen.com [invivogen.com]
- 7. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Emlenoflast and Selnoflast in NLRP3 Inflammasome Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-supported comparison of two notable NLRP3 inflammasome inhibitors: Emlenoflast and Selnoflast. This document synthesizes available preclinical and clinical data to offer an objective overview of their mechanisms, pharmacological profiles, and clinical development statuses.
Introduction
The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide range of inflammatory and neurodegenerative diseases. Both this compound and Selnoflast are small molecule inhibitors targeting the NLRP3 inflammasome, representing a promising therapeutic strategy. Both molecules were initially developed by Inflazome, which was later acquired by Roche. Following the acquisition, the clinical development of this compound was suspended in favor of Selnoflast.
Mechanism of Action
This compound and Selnoflast share a common mechanism of action as direct inhibitors of the NLRP3 inflammasome.[1][2][3][4] The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, triggers a cascade of inflammatory responses. This includes the activation of caspase-1, which in turn processes the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, active forms.[1][5] By inhibiting the NLRP3 protein, both this compound and Selnoflast prevent the assembly of the inflammasome complex, thereby blocking the downstream inflammatory signaling.[1] Selnoflast specifically targets the NACHT domain of the NLRP3 protein to prevent its oligomerization.[1] While the precise binding site of this compound has not been as extensively detailed in public literature, it is understood to function as a direct NLRP3 inhibitor.[4]
Below is a diagram illustrating the NLRP3 inflammasome signaling pathway and the point of inhibition for these molecules.
Pharmacological Profile and Clinical Data
While direct comparative studies between this compound and Selnoflast are not publicly available, we can summarize their individual characteristics based on reported data.
Quantitative Data Summary
| Parameter | This compound | Selnoflast |
| Alternate Names | Inzomelid, IZD174, MCC-7840 | RO7486967, RG-6418, IZD334 |
| Molecular Formula | C19H24N4O3S | C20H29N3O3S |
| Molar Mass | 388.5 g/mol | 391.53 g·mol−1 |
| Route of Administration | Oral | Oral |
| Brain Penetrance | Yes | Yes |
| Clinical Development Status | Suspended | Phase 1b/2 trials ongoing |
Clinical Trial Overview
This compound:
-
Phase 1 studies in patients with Cryopyrin-Associated Periodic Syndromes (CAPS) were completed and showed the drug to be safe and well-tolerated.[3]
-
A Phase 1 trial in patients with mild to moderate Parkinson's disease was planned but was withdrawn after the acquisition by Roche, and no patients were enrolled.[6]
-
Further clinical development of this compound was halted in favor of Selnoflast.[7]
Selnoflast:
-
A Phase 1b study in patients with moderate to severe active ulcerative colitis demonstrated that Selnoflast was safe and well-tolerated.[8][9] In this study, a 450 mg once-daily dose achieved plasma and tissue concentrations predicted to maintain over 90% inhibition of IL-1β.[8][9] However, no significant therapeutic effects were observed in this patient population.[8][9]
-
Selnoflast is being evaluated in clinical trials for Parkinson's disease.[1][5]
-
Clinical trials are also underway to assess Selnoflast in patients with moderate to severe asthma.[10][11]
Experimental Protocols
Detailed experimental protocols for the clinical trials are extensive. Below is a summarized methodology for a typical Phase 1b study evaluating an NLRP3 inhibitor, based on the published information for Selnoflast in ulcerative colitis.
Study Design: Randomized, double-blind, placebo-controlled Phase 1b study.
Participant Population: Adults with a confirmed diagnosis of moderate to severe active ulcerative colitis.
Treatment Regimen:
-
Participants are randomized to receive either the active drug (e.g., Selnoflast 450 mg) or a matching placebo.
-
The drug is administered orally once daily for a specified duration (e.g., 7 days).[8]
Pharmacokinetic (PK) Analysis:
-
Serial blood samples are collected at predefined time points post-dosing.
-
Plasma concentrations of the drug are measured using a validated analytical method (e.g., LC-MS/MS).
-
PK parameters such as Cmax, Tmax, and AUC are calculated.
Pharmacodynamic (PD) Biomarker Analysis:
-
Ex vivo whole blood stimulation assays are performed to assess the inhibition of IL-1β release. This typically involves stimulating whole blood with lipopolysaccharide (LPS) and measuring the subsequent IL-1β production.[8][9]
-
Tissue biopsies (e.g., from the sigmoid colon) are collected before and after treatment to measure drug concentration and assess inflammatory markers.[8][9]
-
Stool and plasma samples are analyzed for biomarkers of inflammation.[8][9]
Safety and Tolerability Assessment:
-
Monitoring and recording of all adverse events.
-
Regular clinical laboratory tests (hematology, clinical chemistry).
-
Vital signs and electrocardiograms (ECGs).
The following diagram outlines a general experimental workflow for evaluating NLRP3 inhibitors.
Conclusion
Both this compound and Selnoflast are potent, orally bioavailable, and brain-penetrant inhibitors of the NLRP3 inflammasome. While both originated from the same developer, strategic decisions have led to the prioritization of Selnoflast for further clinical investigation across a range of inflammatory and neurodegenerative conditions. The available clinical data for Selnoflast, particularly from the ulcerative colitis study, provides valuable insights into its pharmacokinetic and pharmacodynamic profile in humans, demonstrating good safety and target engagement. The suspension of this compound's development means that comparative clinical data is unlikely to become available. Future research and the outcomes of ongoing clinical trials with Selnoflast will be crucial in determining the therapeutic potential of NLRP3 inhibition in diseases such as Parkinson's and asthma.
References
- 1. Selnoflast - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Biological and therapeutic significance of targeting NLRP3 inflammasome in the brain and the current efforts to develop brain-penetrant inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. scienceofparkinsons.com [scienceofparkinsons.com]
- 6. Profile of NT-0527, a brain penetrant NLRP3 Inflammasome inhibitor suitable as an in vivo tool compound for neuroinflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. A randomized, double‐blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A randomized, double-blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. forpatients.roche.com [forpatients.roche.com]
- 11. isrctn.com [isrctn.com]
Emlenoflast Efficacy: A Comparative Analysis of Published Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the published efficacy data for Emlenoflast, a selective inhibitor of the NLRP3 inflammasome. Due to the discontinuation of its clinical development, publicly available efficacy data for this compound is limited. Therefore, this guide presents the available information on this compound alongside a comparative analysis of other key NLRP3 inhibitors with published preclinical and clinical data to offer a broader context for researchers in the field.
Introduction to this compound and the NLRP3 Inflammasome
This compound (formerly IZD174 or Inzomelid) is an orally bioavailable and brain-penetrant small molecule inhibitor of the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome.[1] The NLRP3 inflammasome is a key component of the innate immune system that, upon activation by a variety of stimuli, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases.
Clinical development of this compound was halted by Roche in favor of another NLRP3 inhibitor, Selnoflast.[2] Consequently, the available data on this compound's efficacy is primarily from its early-stage clinical trials.
This compound: Published Efficacy Data
Information regarding the specific quantitative efficacy of this compound from its clinical trials is not extensively detailed in publicly available sources. A Phase 1 study (NCT04015076) in healthy volunteers and patients with Cryopyrin-Associated Periodic Syndromes (CAPS) was completed.[1][2] Reports from this trial indicated that this compound was safe and well-tolerated.[2] One patient with CAPS was reported to have shown rapid improvement in clinical parameters, although specific metrics were not disclosed. A planned Phase 1b trial in Parkinson's disease was withdrawn prior to patient enrollment.[3]
Comparative Efficacy of Alternative NLRP3 Inhibitors
To provide a framework for evaluating the potential efficacy of NLRP3 inhibition, this section summarizes published data from other notable NLRP3 inhibitors.
Preclinical Efficacy Data
A common preclinical model for evaluating NLRP3 inhibitors involves the use of lipopolysaccharide (LPS) to induce an inflammatory response in mice, followed by measurement of pro-inflammatory cytokines like IL-1β.
| Drug | Animal Model | Dosing | Key Findings |
| MCC950 | Mouse (LPS-induced peritonitis) | 0.4 - >4 mg/kg | Dose-dependent attenuation of IL-1β in vivo, with 50% reduction at 0.4 mg/kg and >90% reduction at >4 mg/kg.[4] |
| MCC950 | Mouse (Spinal Cord Injury) | 10 mg/kg and 50 mg/kg | Significant dose-dependent reduction of hemorrhage, edema, and inflammatory cells in the spinal cord.[2] |
| Dapansutrile | Mouse (Gouty Arthritis Model) | 600 mg/kg | Reduced joint inflammation, inflammatory immune cell infiltration, and synovial levels of pro-inflammatory cytokines.[5] |
| Dapansutrile | Mouse (Experimental Autoimmune Encephalomyelitis - EAE) | 60 mg/kg i.p. or oral gavage | Ameliorated clinical signs of EAE and reduced pro-inflammatory cytokines in the spinal cord.[6] |
Clinical Efficacy Data
The following table summarizes available clinical data for alternative NLRP3 inhibitors. It is important to note that these trials were conducted in different patient populations and for different indications, making direct comparisons challenging.
| Drug | Indication | Phase | Key Findings |
| Selnoflast | Ulcerative Colitis | Phase 1b | Well-tolerated and achieved plasma and tissue concentrations predicted to maintain >90% IL-1β inhibition. However, no robust differences in pharmacodynamic biomarkers were observed between treatment and placebo arms.[7][8] |
| Dapansutrile | Gout Flares | Phase 2a | Demonstrated a satisfactory safety profile and efficacy in reducing target joint pain. Mean pain reduction at day 7 ranged from 68.9% to 84.2% across different dose groups. |
| GDC-2394 | Healthy Volunteers | Phase 1 | Showed rapid, reversible, and near-complete inhibition of IL-1β and IL-18 secretion in ex vivo whole blood stimulation assays. The trial was halted due to drug-induced liver injury at the highest dose.[9][10] |
Experimental Protocols
LPS-Induced IL-1β Production in Mice
This in vivo model is a standard method for assessing the efficacy of NLRP3 inhibitors.
-
Animal Model: Typically, C57BL/6 mice are used.[4]
-
Priming: Mice are injected intraperitoneally (i.p.) with lipopolysaccharide (LPS) to prime the NLRP3 inflammasome. Doses can range from 0.02 mg/kg to 3 mg/kg.[11]
-
Drug Administration: The NLRP3 inhibitor (e.g., MCC950) is administered, often orally or i.p., at varying doses before or after the LPS challenge.[4]
-
Activation: In some protocols, a second stimulus like ATP is administered i.p. to activate the NLRP3 inflammasome.
-
Sample Collection: Blood or peritoneal lavage fluid is collected at a specified time point after the challenge.
-
Analysis: The concentration of IL-1β in the collected samples is measured using an enzyme-linked immunosorbent assay (ELISA).
Phase 1 Clinical Trial in Healthy Volunteers
The primary objective of Phase 1 trials is to assess the safety and tolerability of a new drug.[12][13][14]
-
Participants: A small cohort of healthy adult volunteers (typically 20-100) are enrolled.[14]
-
Study Design: These are often randomized, double-blind, placebo-controlled studies with single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.[15]
-
Dosing: The investigational drug is administered at escalating doses, starting with a very low dose.
-
Safety Monitoring: Participants are closely monitored for any adverse events through physical examinations, vital sign measurements, and laboratory tests.
-
Pharmacokinetics (PK): Blood and urine samples are collected to determine how the drug is absorbed, distributed, metabolized, and excreted.
-
Pharmacodynamics (PD): In the case of NLRP3 inhibitors, an ex vivo whole blood stimulation assay may be used to assess target engagement.
Ex Vivo Whole Blood Stimulation Assay
This assay is used to measure the ability of a drug to inhibit NLRP3 inflammasome activation in a clinically relevant setting.
-
Sample Collection: Whole blood is collected from study participants at various time points after drug administration.
-
Priming and Activation: The blood samples are stimulated ex vivo with LPS to prime the inflammasome, followed by an activating stimulus such as ATP.[16][17]
-
Inhibition: The NLRP3 inhibitor present in the blood from the study participant is expected to block the activation of the inflammasome.
-
Analysis: The concentration of IL-1β and/or IL-18 in the plasma is measured to determine the degree of inhibition.
Visualizations
Caption: NLRP3 Inflammasome Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for Evaluating NLRP3 Inhibitors.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Frontiers | OLT1177 (Dapansutrile), a Selective NLRP3 Inflammasome Inhibitor, Ameliorates Experimental Autoimmune Encephalomyelitis Pathogenesis [frontiersin.org]
- 7. A randomized, double‐blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A randomized, double-blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. First‐in‐human phase 1 trial evaluating safety, pharmacokinetics, and pharmacodynamics of NLRP3 inflammasome inhibitor, GDC‐2394, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. First-in-human phase 1 trial evaluating safety, pharmacokinetics, and pharmacodynamics of NLRP3 inflammasome inhibitor, GDC-2394, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Why Phase 1 Clinical Trials Use “Generally Healthy” Volunteers | Biotrial [biotrial.us]
- 13. clinicaltrial.be [clinicaltrial.be]
- 14. fdamap.com [fdamap.com]
- 15. youtube.com [youtube.com]
- 16. Whole blood assay as a model for in vitro evaluation of inflammasome activation and subsequent caspase-mediated interleukin-1 beta release - PMC [pmc.ncbi.nlm.nih.gov]
- 17. espace.library.uq.edu.au [espace.library.uq.edu.au]
Emlenoflast Demonstrates Superior Potency in NLRP3 Inflammasome Inhibition Compared to Glyburide: A Comparative Guide
For Immediate Release
A detailed comparison of Emlenoflast and Glyburide reveals a significant disparity in their efficacy as inhibitors of the NLRP3 inflammasome. This compound, a next-generation selective inhibitor, operates at nanomolar concentrations, while the established type 2 diabetes medication, Glyburide, requires micromolar concentrations to achieve a similar effect. This guide provides a comprehensive analysis of their mechanisms, quantitative efficacy, and the experimental protocols used for their evaluation, offering valuable insights for researchers and professionals in drug development.
The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory and autoimmune diseases. Consequently, the development of potent and specific NLRP3 inhibitors is a major focus of therapeutic research. This guide compares this compound (also known as MCC7840 or Inzomelid), a novel and potent NLRP3 inhibitor, with Glyburide, a sulfonylurea drug that has been repurposed for its inflammasome-inhibiting properties.
Mechanism of Action and Signaling Pathway
The canonical activation of the NLRP3 inflammasome is a two-step process. The priming step, often initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) binding to toll-like receptors (TLRs), leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) transcription. The activation step is triggered by a diverse range of stimuli, including ATP, crystalline substances, and microbial toxins, which leads to the assembly of the NLRP3 inflammasome complex. This complex, comprising NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.
This compound is a highly selective and potent direct inhibitor of the NLRP3 inflammasome.[1][2][3] While its precise binding site is still under investigation, it is known to prevent the activation of the NLRP3 inflammasome complex.[1][2][3] In contrast, Glyburide inhibits the NLRP3 inflammasome upstream of NLRP3 activation and downstream of the P2X7 receptor.[4][5] It is considered an indirect inhibitor.[5]
Quantitative Comparison of Efficacy
The potency of inflammasome inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent inhibitor.
| Inhibitor | Target | IC50 | Cell Type |
| This compound (MCC7840) | NLRP3 Inflammasome | <100 nM[1][2][3] | Not specified |
| Glyburide | NLRP3 Inflammasome | Micromolar (µM) range[4][5] | Murine Macrophages |
| Reference: MCC950 | NLRP3 Inflammasome | ~7.5-8.1 nM[6][7][8] | BMDMs, HMDMs |
As the data indicates, this compound exhibits significantly greater potency, with an IC50 in the nanomolar range, making it several orders of magnitude more effective than Glyburide, which requires micromolar concentrations for similar inhibitory activity. For context, MCC950, a well-characterized and highly potent NLRP3 inhibitor, has an IC50 in the low nanomolar range.[6][7][8]
Experimental Protocols
The evaluation of NLRP3 inflammasome inhibitors typically involves in vitro cell-based assays. A generalized experimental workflow is outlined below:
Detailed Methodologies:
1. Cell Culture and Differentiation:
-
Bone Marrow-Derived Macrophages (BMDMs): Bone marrow cells are harvested from the femurs and tibias of mice and cultured in DMEM supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and macrophage colony-stimulating factor (M-CSF) for 7 days to differentiate into macrophages.
-
THP-1 Cells: Human monocytic THP-1 cells are maintained in RPMI-1640 medium with 10% FBS and penicillin/streptomycin. To differentiate into a macrophage-like phenotype, cells are treated with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
2. Inflammasome Priming and Activation:
-
Priming: Differentiated macrophages are primed with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound or Glyburide for a specified period (e.g., 30-60 minutes).
-
Activation: The NLRP3 inflammasome is then activated with a second stimulus, such as ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM), for a short duration (e.g., 30-60 minutes).
3. Measurement of Inflammasome Inhibition:
-
IL-1β ELISA: The concentration of secreted IL-1β in the cell culture supernatant is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit. A reduction in IL-1β levels in inhibitor-treated cells compared to vehicle-treated controls indicates inhibition.
-
Caspase-1 Activity Assay: The enzymatic activity of caspase-1 in cell lysates is measured using a fluorogenic or colorimetric substrate specific for caspase-1.
-
Western Blotting: The presence of the active p20 subunit of caspase-1 in the cell supernatant or cell lysates can be detected by Western blotting, providing a qualitative or semi-quantitative measure of caspase-1 activation.
Conclusion
The available data unequivocally demonstrates that this compound is a significantly more potent inhibitor of the NLRP3 inflammasome than Glyburide. Its nanomolar efficacy positions it as a promising therapeutic candidate for a wide array of inflammatory disorders. While Glyburide does exhibit inhibitory activity, its lower potency and potential for off-target effects, given its primary use as an anti-diabetic drug, may limit its therapeutic utility as a specific inflammasome inhibitor. This comparative analysis underscores the rapid advancements in the development of targeted NLRP3 inflammasome inhibitors and highlights the potential of this compound in future clinical applications. Further head-to-head in vivo studies are warranted to fully elucidate the comparative therapeutic potential of these two compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (MCC7840, Inzomelid, IZD174) | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. frontiersin.org [frontiersin.org]
- 5. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MCC950 (CP-456773) | NLRP3 Inhibitor | TargetMol [targetmol.com]
- 8. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Guide for Emlenoflast (MCC7840)
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of Emlenoflast (MCC7840), a potent and selective NLRP3 inflammasome inhibitor. Adherence to these guidelines is critical to ensure a safe laboratory environment and the integrity of your research.
Personal Protective Equipment (PPE) and Safety Measures
Proper personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE and safety measures to prevent exposure.
| Category | Requirement | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are suitable. Dispose of gloves immediately after handling and wash hands thoroughly. |
| Eye/Face Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory to protect against splashes or airborne particles. |
| Skin and Body Protection | Laboratory coat | A standard laboratory coat should be worn and kept fastened. Ensure it is regularly cleaned. |
| Respiratory Protection | Not required under normal handling conditions | If handling large quantities or if dust is generated, a NIOSH-approved respirator may be necessary. Work in a well-ventilated area or under a fume hood. |
| General Hygiene | Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. | Wash hands thoroughly after handling. |
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below for quick reference.
| Property | Value |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Storage Temperature | -20°C for short-term storage (up to 1 month)[1], -80°C for long-term storage (up to 6 months)[1] |
| Molecular Weight | 388.49 g/mol |
| Chemical Formula | C₁₉H₂₄N₄O₃S |
Operational Plan: Safe Handling of this compound
The following workflow outlines the step-by-step procedure for the safe handling of this compound from receipt to preparation of a stock solution.
Caption: Workflow for receiving, storing, and preparing this compound stock solutions.
Experimental Protocol: In Vitro Inhibition of NLRP3 Inflammasome Activation
This protocol details the methodology to assess the inhibitory effect of this compound on NLRP3 inflammasome activation in a cell-based assay.
1. Cell Culture and Priming: a. Culture bone marrow-derived macrophages (BMDMs) or a similar suitable cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[2] b. Seed the cells in a 96-well plate and allow them to adhere. c. Prime the cells with Lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 4 hours to upregulate pro-IL-1β and NLRP3 expression.
2. Treatment with this compound: a. Prepare a stock solution of this compound in DMSO. b. Serially dilute the this compound stock solution to the desired concentrations in cell culture media. c. Pre-incubate the primed cells with the different concentrations of this compound for 1 hour.
3. NLRP3 Inflammasome Activation: a. Induce NLRP3 inflammasome activation by treating the cells with an agonist such as ATP (5 mM) or Nigericin (10 µM) for 1 hour.
4. Measurement of IL-1β Secretion: a. Collect the cell culture supernatants. b. Quantify the amount of secreted IL-1β using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
5. Data Analysis: a. Determine the IC₅₀ value of this compound by plotting the percentage of IL-1β inhibition against the log concentration of this compound.
NLRP3 Inflammasome Signaling Pathway and this compound Inhibition
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the point of inhibition by this compound.[3][4][5][6]
Caption: this compound inhibits the oligomerization and activation of the NLRP3 protein.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discard into the sewer system. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container lined with a chemically resistant bag. |
| Contaminated PPE (e.g., gloves, lab coat) | Remove carefully to avoid cross-contamination and place in the designated hazardous waste container. |
| Stock Solutions | Collect in a sealed, properly labeled hazardous waste container for chemical waste. |
The following workflow outlines the general procedure for the disposal of this compound waste.
Caption: General workflow for the safe disposal of this compound-related waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
